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  • Product: N-Isopropylpentedrone
  • CAS: 18296-65-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Isopropylpentedrone: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals Abstract N-Isopropylpentedrone is a synthetic stimulant compound belonging to the substituted cathinone (B1664624) class. Structurally, it is an analog of p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylpentedrone is a synthetic stimulant compound belonging to the substituted cathinone (B1664624) class. Structurally, it is an analog of pentedrone, characterized by an isopropyl group attached to the nitrogen atom. Like other cathinones, N-Isopropylpentedrone is presumed to exert its psychoactive effects through interaction with monoamine transporters in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known pharmacological characteristics of N-Isopropylpentedrone and its hydrochloride salt, intended for an audience of researchers and professionals in drug development. Due to its emergence as a novel psychoactive substance (NPS), comprehensive pharmacological and toxicological data remain limited, with much of the current understanding extrapolated from structurally related compounds.

Chemical Identity and Physicochemical Properties

N-Isopropylpentedrone, also known as 1-phenyl-2-(propan-2-ylamino)pentan-1-one, is a chiral compound that exists as a racemic mixture.[1][2] It is most commonly available as a hydrochloride salt to enhance its stability and solubility in polar solvents.[3][4]

Table 1: Chemical Identifiers and Properties of N-Isopropylpentedrone and its Hydrochloride Salt

IdentifierN-Isopropylpentedrone (Free Base)N-Isopropylpentedrone Hydrochloride
IUPAC Name 1-phenyl-2-(propan-2-ylamino)pentan-1-one[5]1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride[3]
Synonyms α-Isopropylaminovalerophenone, NIPP, IPAVP[6]2-[(1-methylethyl)amino]-1-phenyl-1-pentanone, monohydrochloride[3]
CAS Number 18296-65-6[5]18268-14-9[3]
Molecular Formula C₁₄H₂₁NO[5]C₁₄H₂₂ClNO[3]
Molecular Weight 219.32 g/mol [5]255.79 g/mol [3]
Appearance -Solid[6]
Melting Point Not reportedNot reported
Boiling Point Not reportedNot reported

Table 2: Solubility of N-Isopropylpentedrone Hydrochloride

SolventApproximate Solubility
Dimethyl sulfoxide (B87167) (DMSO)~16 mg/mL[6]
Ethanol~14 mg/mL[6]
Phosphate-buffered saline (PBS) pH 7.2~10 mg/mL[6]

The hydrochloride salt of N-Isopropylpentedrone demonstrates enhanced water solubility compared to its free base form.[3] This is a common characteristic of amine hydrochlorides and is attributed to the ionic nature of the salt.[3]

Synthesis and Chemical Reactions

Representative Synthesis Methodology

A plausible synthetic route involves the following key steps:

  • α-Bromination of a Precursor Ketone: The synthesis would likely begin with an appropriate precursor ketone, such as 1-phenyl-1-pentanone. This starting material would undergo α-bromination to introduce a bromine atom at the carbon adjacent to the carbonyl group.

  • Reductive Amination: The resulting α-bromo ketone would then be reacted with isopropylamine. This is followed by a reduction step, typically using a reducing agent like sodium borohydride, to form the secondary amine, N-Isopropylpentedrone.[4]

  • Hydrochloride Salt Formation: The final step involves the conversion of the N-Isopropylpentedrone free base to its hydrochloride salt. This is achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether) with hydrochloric acid, leading to the precipitation of N-Isopropylpentedrone hydrochloride.[4] The resulting solid can be purified by recrystallization.[4]

Chemical Reactivity

Limited information is available regarding the specific chemical reactions of N-Isopropylpentedrone. However, based on its structure, it is expected to undergo reactions typical of ketones and secondary amines. It is also noted to exhibit thermal instability, particularly at temperatures used in gas chromatography, which can lead to degradation.[3]

Pharmacological Profile

Mechanism of Action

N-Isopropylpentedrone is presumed to act as a monoamine transporter inhibitor, with a pronounced effect on the dopamine (B1211576) transporter (DAT).[4] By blocking the reuptake of dopamine from the synaptic cleft, it increases the extracellular concentration of this neurotransmitter, leading to enhanced dopaminergic signaling.[4] This mechanism is the neurochemical basis for its stimulant effects.[4] It is also expected to inhibit the norepinephrine (B1679862) transporter (NET), with weaker effects on the serotonin (B10506) transporter (SERT).

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Synaptic_Cleft Increased Dopamine Concentration Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake N_Isopropylpentedrone N-Isopropylpentedrone N_Isopropylpentedrone->DAT Inhibition Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding & Activation Experimental_Workflow Start Starting Materials (e.g., 1-phenyl-1-pentanone, isopropylamine) Synthesis Chemical Synthesis (e.g., Bromination, Reductive Amination) Start->Synthesis Purification Purification & Salt Formation (e.g., Recrystallization, HCl treatment) Synthesis->Purification Characterization Analytical Characterization (NMR, GC-MS, LC-MS, FTIR) Purification->Characterization InVitro In Vitro Pharmacological Assays (Monoamine Transporter Inhibition) Characterization->InVitro DataAnalysis Data Analysis (IC₅₀ Determination) InVitro->DataAnalysis End Characterized Compound with Pharmacological Profile DataAnalysis->End

References

Exploratory

N-Isopropylpentedrone: A Technical Guide for Researchers

For research use only. Not for human or veterinary use. This technical guide provides an in-depth overview of N-Isopropylpentedrone, a synthetic cathinone (B1664624) of interest to researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of N-Isopropylpentedrone, a synthetic cathinone (B1664624) of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, presumed mechanism of action, comparative pharmacological data, and relevant experimental protocols.

Chemical and Physical Properties

N-Isopropylpentedrone is a synthetic stimulant belonging to the cathinone class.[1] Structurally, it is an analog of pentedrone, featuring an isopropyl group attached to the nitrogen atom.[1] The hydrochloride salt form is commonly used in research settings to enhance its solubility in polar solvents.

PropertyValueSource(s)
IUPAC Name 1-phenyl-2-(propan-2-ylamino)pentan-1-one[1]
CAS Number (HCl) 18268-14-9[2]
CAS Number (Free Base) 18296-65-6[1]
Molecular Formula (HCl) C₁₄H₂₂ClNO[2]
Molecular Weight (HCl) 255.79 g/mol [2]
Synonyms α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPAVP, NIPP[2]

Presumed Mechanism of Action

The primary mechanism of action for N-Isopropylpentedrone is believed to be the inhibition of monoamine transporters.[1] Based on its structural similarity to other synthetic cathinones, it is presumed to be a potent inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with a weaker effect on the serotonin (B10506) transporter (SERT).[1][3] By blocking these transporters, N-Isopropylpentedrone is thought to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and its characteristic stimulant effects.[1][4]

Presumed Mechanism of N-Isopropylpentedrone at a Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft (Extracellular Dopamine) DA_vesicle->Synaptic_Cleft Release DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding Postsynaptic_Signal Postsynaptic Signaling DA_receptor->Postsynaptic_Signal Activation NIPP N-Isopropylpentedrone NIPP->DAT Inhibition

Figure 1: Mechanism of N-Isopropylpentedrone at a Dopaminergic Synapse.

Comparative Quantitative Data

Specific quantitative data on the in vivo pharmacological effects of N-Isopropylpentedrone are limited in publicly available literature.[5] However, data from structurally related synthetic cathinones can provide a framework for predicting its potential activity.[5] The following table summarizes the locomotor stimulant effects of selected analogs in mice.

CompoundDose Range (mg/kg, i.p.)Peak Locomotor EffectDuration of ActionED₅₀ (mg/kg)Reference
Pentedrone2.5 - 25196 ± 11% of vehicle control90 - 140 minutes4.70 ± 0.10[5]
N-Ethylpentedrone (NEP)3, 10, 30Efficacious at 10 mg/kgNot specifiedNot specified[5]
Methcathinone1 - 30267 ± 20% of vehicle control100 - 180 minutes1.39 ± 0.09[5]

Experimental Protocols

Due to the scarcity of specific published studies on N-Isopropylpentedrone, the following are generalized protocols based on methodologies used for other synthetic cathinones. These should be adapted based on the specific properties of the test compound.

In Vitro: Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of monoamines into cells expressing the respective transporters.

Objective: To determine the IC₅₀ values of N-Isopropylpentedrone for the inhibition of dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • N-Isopropylpentedrone hydrochloride solutions of varying concentrations.

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Plate the HEK293 cells expressing hDAT, hNET, or hSERT into 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of N-Isopropylpentedrone or vehicle for 10-20 minutes at room temperature or 37°C.

  • Initiate Uptake: Add the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Terminate Uptake: Rapidly aspirate the assay medium and wash the cells three times with ice-cold assay buffer to remove unincorporated radioligand.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.[3]

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay A Plate HEK293 cells expressing hDAT, hNET, or hSERT B Pre-incubate cells with varying concentrations of N-Isopropylpentedrone A->B C Add radiolabeled monoamine (e.g., [³H]dopamine) to initiate uptake B->C D Terminate uptake by washing with ice-cold buffer C->D E Lyse cells and transfer lysate to scintillation vials D->E F Measure radioactivity using a scintillation counter E->F G Calculate IC₅₀ values using non-linear regression analysis F->G

Figure 2: Workflow for a Monoamine Transporter Uptake Inhibition Assay.

In Vivo: Locomotor Activity Assay

This assay is a key indicator of the stimulant potential of a substance in rodents.

Objective: To determine the dose-dependent effects of N-Isopropylpentedrone on locomotor activity in mice.

Apparatus:

  • Open-field arena: A square chamber equipped with infrared photobeams to automatically track the animal's horizontal and vertical movements.

Procedure:

  • Animal Acclimation: Acclimate male Swiss-Webster mice to the housing facility for at least one week before testing.

  • Habituation: Habituate the mice to the testing environment (open-field arena) to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer the test compound (N-Isopropylpentedrone hydrochloride) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested.

  • Data Collection: Immediately after injection, place each mouse in the open-field arena. Record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Quantify the total distance traveled or the number of beam breaks. Analyze the data to determine the dose-dependent effects of the compound. The effective dose 50 (ED₅₀), the dose that produces 50% of the maximal effect, can be calculated.[5]

Conclusion

N-Isopropylpentedrone is a synthetic cathinone presumed to act as a potent inhibitor of dopamine and norepinephrine transporters.[1] Due to the limited availability of specific in vitro and in vivo studies, its detailed pharmacological and toxicological profiles have not been fully characterized.[1][3] The data from closely related analogs suggest it likely possesses significant stimulant properties.[5] Further research, including in vitro transporter binding and uptake assays and in vivo behavioral studies, is necessary to definitively establish the pharmacological profile of N-Isopropylpentedrone.

References

Foundational

Physicochemical characteristics of N-Isopropylpentedrone HCl

An In-depth Technical Guide on the Physicochemical Characteristics of N-Isopropylpentedrone Hydrochloride Introduction N-Isopropylpentedrone hydrochloride (NIPP-HCl) is a synthetic compound belonging to the substituted c...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of N-Isopropylpentedrone Hydrochloride

Introduction

N-Isopropylpentedrone hydrochloride (NIPP-HCl) is a synthetic compound belonging to the substituted cathinone (B1664624) class.[1][2] Structurally, it is an analog of pentedrone, featuring an isopropyl group attached to the nitrogen atom.[3] As a member of the cathinone family, it possesses a β-keto amphetamine structure.[3] This guide provides a comprehensive overview of the core physicochemical characteristics of N-Isopropylpentedrone HCl, intended for researchers, scientists, and drug development professionals. The information compiled herein is essential for its application as a research chemical and analytical reference standard.[1][3]

Physicochemical Properties

The hydrochloride salt form of N-Isopropylpentedrone significantly enhances its solubility in polar protic solvents compared to its free base form.[2][3] This ionic nature is a key characteristic, facilitating its use in aqueous solutions for research and analytical purposes.[1][2] The formation of the hydrochloride salt occurs through the protonation of the secondary amine nitrogen, creating a positively charged ammonium (B1175870) center that associates with the chloride anion.[2]

Quantitative Data Summary

The known physicochemical properties of N-Isopropylpentedrone HCl are summarized in the table below for clear comparison and reference.

PropertyValueSource
IUPAC Name 1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride[1][2][3]
Synonyms α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPAVP, NIPP[1]
CAS Number 18268-14-9[1][3]
Molecular Formula C₁₄H₂₂ClNO[1][2][3]
Molecular Weight 255.79 g/mol [1][2][3]
Appearance Solid[1]
Purity Typically ≥98%[1]
Solubility ~16 mg/mL in DMSO~14 mg/mL in ethanol~10 mg/mL in PBS (pH 7.2)[1][2]
Storage Recommended storage at -20°C for long-term stability.[4]

Note: Specific experimental data on the melting point and pKa of N-Isopropylpentedrone HCl are not widely available in published literature. General methodologies for their determination are provided in the experimental protocols section.

Synthesis and Analytical Workflow

The synthesis of N-Isopropylpentedrone HCl typically follows a multi-step process, beginning with a Friedel-Crafts acylation, followed by α-bromination and subsequent reductive amination, and concluding with hydrochloride salt formation.[3] The analytical characterization relies on standard techniques to ensure identity and purity.[3]

Synthesis_Workflow cluster_synthesis General Synthesis Pathway start Precursors step1 Friedel-Crafts Acylation (1-phenylpentan-1-one) start->step1 step2 α-Bromination (2-bromo-1-phenylpentan-1-one) step1->step2 step3 Reductive Amination (with Isopropylamine) step2->step3 step4 N-Isopropylpentedrone (Free Base) step3->step4 step5 Hydrochloride Salt Formation (with HCl) step4->step5 final N-Isopropylpentedrone HCl step5->final

Caption: General synthesis workflow for N-Isopropylpentedrone HCl.[3]

Analytical_Workflow cluster_analytical Analytical Characterization Workflow cluster_techniques Analytical Techniques cluster_data Data Output sample N-Isopropylpentedrone HCl Sample gcms GC-MS sample->gcms lcms LC-MS sample->lcms nmr NMR Spectroscopy sample->nmr ftir FT-IR Spectroscopy sample->ftir identity Compound Identification gcms->identity purity Purity Assessment lcms->purity lcms->identity structure Structural Elucidation nmr->structure ftir->structure

Caption: A typical workflow for the analytical characterization of N-Isopropylpentedrone HCl.[3]

Mechanism of Action: Monoamine Transporter Interaction

Like other substituted cathinones, N-Isopropylpentedrone is presumed to exert its stimulant effects by interacting with monoamine transporters in the central nervous system.[3] Its primary mechanism of action is believed to be the inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters and enhanced signaling.[3][5]

Signaling_Pathway cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron dopamine Dopamine presynaptic->dopamine Release postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptors Dopamine Receptors dopamine->receptors Binding receptors->postsynaptic Signal Transduction nipp N-Isopropylpentedrone HCl nipp->dat Inhibition Locomotor_Activity_Workflow cluster_workflow Experimental Workflow: Rodent Locomotor Activity subjects Subjects (e.g., Male Swiss-Webster Mice) habituation Habituation to Open-Field Arena subjects->habituation administration Drug Administration (i.p. injection of NIPP-HCl or Vehicle) habituation->administration data_collection Data Collection (Automated tracking in arena for 60-120 min) administration->data_collection analysis Data Analysis (Quantify distance traveled, rearing, etc.) data_collection->analysis results Results (Dose-dependent effects on locomotor activity) analysis->results

References

Exploratory

N-Isopropylpentedrone: An In-Depth Technical Guide on its Mechanism of Action at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a technical overview of the predicted pharmacological profile of N-Isopropylpentedrone (NIPDP). It is intended for resear...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted pharmacological profile of N-Isopropylpentedrone (NIPDP). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for research purposes only. N-Isopropylpentedrone is a designer drug, and its safety in humans has not been established. Specific quantitative data on the direct interaction of N-Isopropylpentedrone with monoamine transporters is limited in publicly accessible scientific literature.[1] This guide synthesizes available information on its presumed mechanism of action, drawing parallels with closely related and better-studied analogs.[1][2]

Introduction

N-Isopropylpentedrone (hydrochloride), with the IUPAC name 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride, is a synthetic stimulant belonging to the cathinone (B1664624) class.[2] Structurally, it is an analog of pentedrone, featuring an isopropyl group attached to the nitrogen atom.[2] Like other substituted cathinones, N-Isopropylpentedrone is presumed to exert its psychoactive effects by interacting with monoamine transporters in the central nervous system.[2] Due to its recent emergence as a novel psychoactive substance (NPS), comprehensive pharmacological and toxicological data are scarce.[2]

The primary mechanism of action for N-Isopropylpentedrone is believed to be the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[2][3] By blocking these transporters, N-Isopropylpentedrone is thought to increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission.[2][4]

Presumed Mechanism of Action on Monoamine Transporters

N-Isopropylpentedrone is characterized as a β-keto amphetamine.[1] Its primary mechanism of action is believed to be the inhibition of monoamine transporters, with a pronounced effect on the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft, N-Isopropylpentedrone increases the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling.[1] This action is the neurochemical basis for its stimulant effects.[1] The data on its analogs suggest that N-Isopropylpentedrone is likely a potent inhibitor of dopamine and norepinephrine reuptake with significantly weaker effects on the serotonin transporter.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NIPDP NIPDP DAT Dopamine Transporter (DAT) NIPDP->DAT Inhibition (Potent) NET Norepinephrine Transporter (NET) NIPDP->NET Inhibition (Potent) SERT Serotonin Transporter (SERT) NIPDP->SERT Inhibition (Weak) Dopamine Dopamine DA_ext Dopamine Dopamine->DA_ext Norepinephrine Norepinephrine NE_ext Norepinephrine Norepinephrine->NE_ext Serotonin Serotonin SE_ext Serotonin Serotonin->SE_ext Vesicle Synaptic Vesicle Vesicle->Dopamine Release Vesicle->Norepinephrine Release Vesicle->Serotonin Release DA_ext->DAT Reuptake DA_receptor Dopamine Receptor DA_ext->DA_receptor Binding NE_ext->NET Reuptake NE_receptor Norepinephrine Receptor NE_ext->NE_receptor Binding SE_ext->SERT Reuptake SE_receptor Serotonin Receptor SE_ext->SE_receptor Binding

Caption: Presumed mechanism of N-Isopropylpentedrone (NIPDP) at monoamine transporters.

Quantitative Data on Structurally Related Analogs

Due to the limited availability of direct quantitative data for N-Isopropylpentedrone, the following table summarizes the monoamine transporter inhibition potencies (IC50 values in nM) of structurally related synthetic cathinones. This comparative data provides a framework for predicting the pharmacological profile of N-Isopropylpentedrone.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Pentedrone2800140045000[1]
N-Ethylpentedrone---[1]
Bupropion2800140045000[1]

Note: Specific IC50 values for N-Isopropylpentedrone are a critical data gap that requires further investigation.[1]

Experimental Protocols

The following describes a general method for determining the inhibitory potency of a compound like N-Isopropylpentedrone at DAT, NET, and SERT using human embryonic kidney (HEK-293) cells stably expressing the respective human monoamine transporters.[5]

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

4.1.1. Cell Culture

  • HEK-293 cells stably transfected with human DAT, NET, or SERT are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates and grown to confluence.

4.1.2. Uptake Inhibition Assay Procedure

  • Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

  • Pre-incubation: Cells are pre-incubated for a specified time (e.g., 10-20 minutes) at room temperature with various concentrations of the test compound (e.g., N-Isopropylpentedrone) or a reference inhibitor.

  • Initiation of Uptake: The uptake reaction is initiated by adding a mixture of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and a non-radiolabeled substrate to each well.

  • Incubation: The plates are incubated for a short period (e.g., 1-5 minutes) at room temperature to allow for substrate uptake.

  • Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

4.1.3. Data Analysis

  • The amount of radioactivity in the cells is proportional to the rate of monoamine uptake.

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value).

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor of the respective transporter.

A HEK-293 Cell Culture (Transfected with DAT, NET, or SERT) B Seeding cells in 96-well plates A->B C Pre-incubation with N-Isopropylpentedrone B->C D Addition of Radiolabeled Monoamine Substrate C->D E Incubation to allow uptake D->E F Termination of uptake by washing E->F G Cell Lysis and Scintillation Counting F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for an in vitro monoamine transporter uptake inhibition assay.

Structure-Activity Relationships and Predictions

The locomotor stimulant effects of synthetic cathinones are primarily mediated by their action as monoamine transporter inhibitors, increasing the extracellular concentrations of dopamine and norepinephrine.[4] The N-isopropyl substitution in N-Isopropylpentedrone, when compared to its parent compound pentedrone, may influence its potency and duration of action.[4] Based on data from its close structural analogs, it is anticipated that N-Isopropylpentedrone will exhibit dose-dependent locomotor stimulant effects.[4]

Conclusion

N-Isopropylpentedrone is presumed to act as a potent inhibitor of the dopamine and norepinephrine transporters and a weak inhibitor of the serotonin transporter. This profile is consistent with other synthetic cathinones and suggests a high potential for stimulant effects. However, there is a significant lack of direct experimental data to definitively characterize its pharmacological profile. Further in vitro and in vivo studies are crucial to determine the specific binding affinities, uptake inhibition potencies, and functional effects of N-Isopropylpentedrone on monoamine transporters to fully understand its mechanism of action and potential physiological and toxicological effects.

References

Foundational

The Structure-Activity Relationship of N-Isopropylpentedrone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Isopropylpentedrone is a synthetic cathinone (B1664624), structurally analogous to pentedrone (B609907), that has emerged as a novel psychoactive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylpentedrone is a synthetic cathinone (B1664624), structurally analogous to pentedrone (B609907), that has emerged as a novel psychoactive substance. Like other compounds in its class, its pharmacological effects are primarily attributed to its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-Isopropylpentedrone and its analogs, focusing on their activity at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Due to a lack of specific in vitro quantitative data for N-Isopropylpentedrone in publicly available scientific literature, this guide synthesizes information from its close structural analogs, namely pentedrone and N-ethylpentedrone, to infer its potential pharmacological profile. This document also details the experimental protocols for key in vitro and in vivo assays used to characterize these compounds and presents visualizations of relevant signaling pathways and experimental workflows.

Introduction

N-Isopropylpentedrone is a β-keto amphetamine distinguished by an isopropyl group attached to the nitrogen atom of the pentedrone backbone.[1] Its stimulant properties are believed to stem from its action as a monoamine transporter inhibitor, leading to increased extracellular concentrations of dopamine and norepinephrine.[2] Understanding the structure-activity relationship of N-Isopropylpentedrone and its analogs is crucial for predicting the pharmacological and toxicological profiles of newly emerging synthetic cathinones. This guide aims to provide a detailed analysis of the available data to inform research and drug development in this area.

Structure-Activity Relationship (SAR)

The pharmacological activity of synthetic cathinones is significantly influenced by substitutions at the N-alkyl position, the length of the α-carbon side chain, and substitutions on the phenyl ring.

N-Alkyl Substitution

Increasing the size of the N-alkyl substituent from methyl (pentedrone) to ethyl (N-ethylpentedrone) has been shown to increase the potency of dopamine uptake inhibition.[3] This suggests that the N-isopropyl group in N-Isopropylpentedrone may further modulate its affinity and potency at the dopamine transporter. While specific data for N-Isopropylpentedrone is unavailable, it is anticipated to be a potent inhibitor of dopamine and norepinephrine reuptake, with weaker effects on the serotonin transporter.[4]

α-Carbon Side-Chain Length

Studies on other N-ethyl substituted cathinones have demonstrated that increasing the length of the α-carbon side chain from a methyl to a propyl group results in increased locomotor activity, which correlates with higher potency at inhibiting the dopamine transporter.[5][6] However, further increases in chain length beyond propyl lead to a decrease in this activity.[5]

Phenyl Ring Substitution

Substitutions on the phenyl ring of cathinone derivatives can significantly alter their selectivity for the different monoamine transporters. For instance, the addition of a 3,4-methylenedioxy or a para-methyl group tends to increase the potency at the serotonin transporter.[5]

Quantitative Data

The following tables summarize the available in vitro and in vivo data for pentedrone and its N-ethyl analog, which serve as a basis for predicting the activity of N-Isopropylpentedrone.

Table 1: In Vitro Monoamine Transporter Inhibition Data

CompoundTransporterIC₅₀ (nM)Reference
PentedronehDAT130 ± 10[7]
hNET50 ± 5[7]
hSERT2200 ± 200[7]
N-Ethylpentedrone (NEPD)hDAT46.8 ± 5.3[3]
hSERT1230 ± 150[3]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; IC₅₀: half maximal inhibitory concentration.

Table 2: In Vivo Locomotor Activity Data

CompoundDose Range (mg/kg, i.p.)Peak Locomotor EffectED₅₀ (mg/kg)Reference
Pentedrone2.5 - 25196 ± 11% of vehicle control4.70 ± 0.10[2]
N-Ethylpentedrone (NEPD)3, 10, 30Efficacious at 10 mg/kgNot specified[2]

i.p.: intraperitoneal; ED₅₀: median effective dose.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the pharmacological profile of synthetic cathinones.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of monoamines into cells expressing the respective transporters.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed and pre-incubated with varying concentrations of the test compound for a specified time.

    • A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

    • After a short incubation period, uptake is terminated by rapid washing with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of monoamine uptake (IC₅₀) is calculated.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by its ability to displace a known radioligand.

  • Membrane Preparation: Membranes from HEK-293 cells expressing the transporter of interest are prepared by homogenization and centrifugation.

  • Assay Procedure:

    • The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assay

This assay assesses the stimulant effects of a compound in rodents.

  • Animals: Male Swiss-Webster mice are commonly used.

  • Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the testing environment to minimize novelty-induced hyperactivity.

    • The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

    • Immediately after injection, the animal is placed in the open-field arena, and locomotor activity is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified. The dose that produces 50% of the maximal effect (ED₅₀) is calculated to determine the potency of the compound.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->MAO Metabolism Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Binding N_Isopropylpentedrone N-Isopropylpentedrone N_Isopropylpentedrone->DAT Inhibition AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopaminergic signaling pathway and the inhibitory action of N-Isopropylpentedrone.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Uptake_Assay Monoamine Uptake Assay (Determine IC50) Locomotor_Activity Locomotor Activity (Determine ED50) Uptake_Assay->Locomotor_Activity Uptake_Assay->SAR_Analysis Locomotor_Activity->SAR_Analysis Synthesis Synthesis of N-Isopropylpentedrone and Analogs Synthesis->Binding_Assay Synthesis->Uptake_Assay

Caption: A typical experimental workflow for SAR studies of novel synthetic cathinones.

Conclusion

The structure-activity relationship of N-Isopropylpentedrone and its analogs is a critical area of research for understanding the pharmacology and potential risks associated with this class of synthetic cathinones. Based on data from its close analogs, N-Isopropylpentedrone is predicted to be a potent dopamine and norepinephrine reuptake inhibitor. The N-isopropyl substitution likely influences its potency and duration of action. Further in vitro and in vivo studies are imperative to definitively characterize the pharmacological profile of N-Isopropylpentedrone and to fully elucidate its potential for abuse and toxicity. The experimental protocols and comparative data presented in this guide provide a valuable resource for designing and interpreting future research in this field.

References

Exploratory

In Silico Prediction of N-Isopropylpentedrone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Isopropylpentedrone (IUPAC name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one) is a synthetic stimulant of the cathinone (B1664624) class, structura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylpentedrone (IUPAC name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one) is a synthetic stimulant of the cathinone (B1664624) class, structurally analogous to pentedrone (B609907).[1] As a novel psychoactive substance (NPS), comprehensive pharmacological data for N-Isopropylpentedrone is limited.[1] This technical guide provides an in-depth overview of the predicted receptor binding profile of N-Isopropylpentedrone, focusing on its interaction with monoamine transporters. Drawing upon data from structurally related cathinones, this document outlines the presumed mechanism of action, presents comparative quantitative data, details relevant experimental protocols for in vitro and in silico assessment, and visualizes key pathways and workflows. The primary mechanism of action for N-Isopropylpentedrone is anticipated to be the inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly weaker effects on the serotonin (B10506) transporter (SERT).[1][2] This profile suggests a high potential for psychostimulant effects and abuse liability.

Predicted Mechanism of Action and Receptor Binding Profile

N-Isopropylpentedrone is presumed to exert its psychoactive effects primarily through the inhibition of monoamine transporters.[1] By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, it increases the extracellular concentrations of these neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling.[3][4] This mechanism is the neurochemical basis for its expected stimulant properties.[3]

While specific quantitative binding data for N-Isopropylpentedrone are not available in peer-reviewed literature, a critical data gap that necessitates further investigation, its pharmacological profile can be inferred from its close structural analogs, pentedrone and N-ethylpentedrone (NEPD).[1] Based on the structure-activity relationships of synthetic cathinones, the N-isopropyl substitution in N-Isopropylpentedrone is expected to confer potent inhibitory activity at DAT and NET.[1] The effect on SERT is predicted to be substantially weaker, suggesting a pharmacological profile similar to other potent dopamine-norepinephrine reuptake inhibitors.[1]

Quantitative Data Summary

Due to the absence of direct experimental data for N-Isopropylpentedrone, this section presents a comparative summary of the in vitro potencies of its close structural analogs at human monoamine transporters. This data provides a framework for predicting the receptor binding affinity of N-Isopropylpentedrone. The primary method for obtaining this data is the monoamine transporter uptake inhibition assay using human embryonic kidney (HEK-293) cells that stably express the respective transporters.[5]

CompoundTransporterIC50 (nM)Primary Mechanism
Pentedrone DAT50 - 131Reuptake Inhibitor
NET32 - 114Reuptake Inhibitor
SERT1,960 - 3,130Reuptake Inhibitor
N-Ethylpentedrone (NEPD) DAT23 - 78Reuptake Inhibitor
NET44 - 150Reuptake Inhibitor
SERT1,100 - 2,500Reuptake Inhibitor
Bupropion (Reference) DAT2800Reuptake Inhibitor
NET1400Reuptake Inhibitor
SERT45000Reuptake Inhibitor

Table 1: In Vitro Potency of Pentedrone, N-Ethylpentedrone, and Bupropion at Monoamine Transporters. Data extracted from various in vitro studies.[1]

Based on this comparative data, N-Isopropylpentedrone is predicted to be a potent inhibitor of DAT and NET, with IC50 values likely in the low to mid-nanomolar range, and a significantly weaker inhibitor of SERT, with IC50 values in the micromolar range.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a generalized method for determining the inhibitory potency (IC50) of a test compound at DAT, NET, and SERT using HEK-293 cells stably expressing the respective human transporters.[5]

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • Test compound (e.g., N-Isopropylpentedrone)

  • Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine (B1678475) for SERT)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the target transporter to confluence in 96-well plates.

  • Assay Preparation: Wash the cells with Krebs-HEPES buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the respective radiolabeled monoamine to each well and incubate for a specific time (e.g., 5-15 minutes) at room temperature to initiate uptake.

  • Uptake Termination: Terminate the uptake by aspirating the assay medium and rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC50 values by performing a non-linear regression analysis of the concentration-response curves.

In Silico Molecular Docking Protocol for Cathinone Binding to DAT

This protocol outlines a general workflow for predicting the binding mode and affinity of a cathinone, such as N-Isopropylpentedrone, to the dopamine transporter using molecular docking.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for the DAT structure (e.g., PDB ID: 4M48 for Drosophila DAT, which is often used as a template for homology modeling of human DAT)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the dopamine transporter. If a human DAT crystal structure is unavailable, generate a homology model using a suitable template.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Define the binding site based on the location of co-crystallized ligands or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of N-Isopropylpentedrone and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • Perform docking of the prepared ligand into the defined binding site of the prepared protein using a docking algorithm.

    • Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most probable binding mode.

    • Examine the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between N-Isopropylpentedrone and the amino acid residues of the DAT binding site.

    • The predicted binding energy can be used as an estimate of the binding affinity.

Mandatory Visualizations

In_Silico_Prediction_Workflow cluster_Data_Acquisition Data Acquisition cluster_Preparation Preparation cluster_Docking Molecular Docking cluster_Analysis Analysis Protein_Structure Protein Structure (e.g., DAT from PDB) Protein_Preparation Protein Preparation (Add Hydrogens, Assign Charges) Protein_Structure->Protein_Preparation Ligand_Structure Ligand Structure (N-Isopropylpentedrone) Ligand_Preparation Ligand Preparation (Energy Minimization) Ligand_Structure->Ligand_Preparation Docking_Simulation Docking Simulation (Generate Binding Poses) Protein_Preparation->Docking_Simulation Ligand_Preparation->Docking_Simulation Pose_Scoring Pose Scoring & Ranking Docking_Simulation->Pose_Scoring Interaction_Analysis Binding Mode & Interaction Analysis Pose_Scoring->Interaction_Analysis Affinity_Prediction Binding Affinity Prediction Interaction_Analysis->Affinity_Prediction

Figure 1: General workflow for in silico prediction of ligand-receptor binding.

Dopaminergic_Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine->Dopamine_Receptor Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal N_Isopropylpentedrone N-Isopropylpentedrone N_Isopropylpentedrone->DAT Inhibition

Figure 2: Dopaminergic signaling pathway and the inhibitory action of N-Isopropylpentedrone.

Experimental_Workflow Start Start Cell_Culture HEK-293 Cell Culture (Transporter Expressing) Start->Cell_Culture Assay_Setup Assay Setup (Cells, Buffer, Compound) Cell_Culture->Assay_Setup Incubation Incubation with Radiolabeled Monoamine Assay_Setup->Incubation Termination Termination & Washing Incubation->Termination Quantification Scintillation Counting Termination->Quantification Data_Analysis Data Analysis (IC50 Determination) Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for in vitro monoamine transporter uptake inhibition assay.

Conclusion

N-Isopropylpentedrone is a synthetic cathinone predicted to be a potent and selective inhibitor of the dopamine and norepinephrine transporters, with substantially lower affinity for the serotonin transporter. While direct quantitative data on its receptor binding profile is currently lacking in the scientific literature, analysis of its structural analogs provides a strong basis for this prediction. The experimental protocols for in vitro and in silico evaluation detailed in this guide offer a robust framework for the future characterization of N-Isopropylpentedrone and other novel psychoactive substances. Further research is imperative to definitively determine its pharmacological and toxicological properties to better understand its potential for abuse and associated health risks.

References

Foundational

N-Isopropylpentedrone: A Technical Whitepaper on its Discovery and History as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction N-Isopropylpentedrone is a research chemical and a member of the synthetic cathinone (B1664624) family, which are structurally related...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Isopropylpentedrone is a research chemical and a member of the synthetic cathinone (B1664624) family, which are structurally related to the naturally occurring stimulant found in the khat plant.[2][3] It shares the core phenethylamine (B48288) structure common to many stimulants but is distinguished by a β-keto group.[2] The primary interest in N-Isopropylpentedrone within the scientific community lies in understanding its structure-activity relationships and its potential as a reference standard for the forensic identification of new psychoactive substances.[2] Due to its recent appearance, comprehensive pharmacological and toxicological evaluations are limited, with much of the current understanding extrapolated from studies of its analogs, such as pentedrone (B609907) and N-ethylpentedrone.[4][5]

Physicochemical Properties

The hydrochloride salt of N-Isopropylpentedrone is the form commonly encountered in research settings, which enhances its solubility in polar solvents compared to its free base form.[1]

Table 1: Physicochemical Properties of N-Isopropylpentedrone

PropertyValueSource(s)
IUPAC Name 1-phenyl-2-(propan-2-ylamino)pentan-1-one[1]
Synonyms α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPAVP, NIPP[2]
CAS Number 18296-65-6 (free base)[6]
Molecular Formula C₁₄H₂₁NO (free base)[7]
Molecular Weight 219.32 g/mol (free base)[7]
Appearance Solid[2]
Solubility (approx.) ~16 mg/mL in DMSO, ~14 mg/mL in ethanol, ~10 mg/mL in PBS (pH 7.2)[2]

History and Emergence as a Research Chemical

Pharmacology (Predicted)

The pharmacological profile of N-Isopropylpentedrone is presumed to be similar to other synthetic cathinones, primarily acting as a monoamine transporter inhibitor.[4][5]

Mechanism of Action

N-Isopropylpentedrone is believed to function as a reuptake inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET), with a significantly weaker effect on the serotonin (B10506) transporter (SERT).[1][5] By blocking these transporters, it is thought to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to its stimulant effects.[3]

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Dopamine / Norepinephrine Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_cleft Dopamine / Norepinephrine Vesicle->MA_cleft Release DAT_NET DAT / NET MA_cleft->DAT_NET Reuptake Receptor Postsynaptic Receptors MA_cleft->Receptor Binding NIP N-Isopropylpentedrone NIP->DAT_NET Inhibition Signal Signal Transduction Receptor->Signal

Predicted Signaling Pathway of N-Isopropylpentedrone
Quantitative Data (from Analogs)

Direct in vitro binding or uptake inhibition data for N-Isopropylpentedrone are not available in the current scientific literature. The following table presents data for its close structural analogs, pentedrone and N-ethylpentedrone, to provide an estimated potency.

Table 2: Monoamine Transporter Inhibition for Pentedrone Analogs

CompoundTransporterIC₅₀ (nM)Source(s)
Pentedrone DAT150 ± 20[12]
SERT3300 ± 400[12]
N-Ethylpentedrone (NEP) DAT110 ± 10[12]
SERT2500 ± 300[12]

Metabolism (Predicted)

Specific metabolic studies on N-Isopropylpentedrone have not been published. However, based on studies of its analog N-ethylpentedrone in human hepatocytes, several metabolic pathways can be predicted.[13]

The primary routes of metabolism are expected to be:

  • N-dealkylation: Removal of the isopropyl group.

  • Carbonyl reduction: Reduction of the β-keto group to a hydroxyl group.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl side chain.

METABOLIC_PATHWAY NIP N-Isopropylpentedrone N_Dealkyl N-dealkylated metabolite NIP->N_Dealkyl N-dealkylation Carbonyl_Red Carbonyl-reduced metabolite NIP->Carbonyl_Red Carbonyl reduction Hydroxyl Hydroxylated metabolite NIP->Hydroxyl Hydroxylation

Predicted Metabolic Pathways for N-Isopropylpentedrone

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Isopropylpentedrone are not widely published. The following are generalized protocols based on methods used for other synthetic cathinones.

General Synthesis Workflow

A plausible synthetic route for N-Isopropylpentedrone hydrochloride involves a multi-step process.[1]

SYNTHESIS_WORKFLOW start Valerophenone bromination α-Bromination start->bromination amination Amination with Isopropylamine bromination->amination freebase N-Isopropylpentedrone (Free Base) amination->freebase salt_formation Salt Formation (HCl) freebase->salt_formation end N-Isopropylpentedrone HCl salt_formation->end

General Synthesis Workflow for N-Isopropylpentedrone HCl
Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification of synthetic cathinones.[2][3] However, thermal degradation can be a challenge.[3]

Table 3: General GC-MS Parameters for Synthetic Cathinone Analysis

ParameterTypical Value
Column Phenyl-methyl siloxane capillary column
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Mass Range 40-550 amu
In Vitro Monoamine Transporter Inhibition Assay

This assay is used to determine the potency of a compound to inhibit the reuptake of neurotransmitters.

Experimental Workflow:

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Preparation: Prepare cell membranes or use whole cells.

  • Incubation: Incubate the cells/membranes with a radiolabeled monoamine substrate (e.g., [³H]dopamine) and varying concentrations of the test compound (N-Isopropylpentedrone).

  • Termination and Separation: Stop the reaction and separate the bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis.

UPTAKE_INHIBITION_ASSAY start HEK293 cells expressing hDAT/hNET/hSERT incubation Incubate with [3H]monoamine and N-Isopropylpentedrone start->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate IC50 scintillation->analysis

Workflow for Monoamine Transporter Inhibition Assay

Conclusion

N-Isopropylpentedrone is a synthetic cathinone that has emerged as a research chemical in the broader landscape of novel psychoactive substances. While its precise origins are not well-documented, its chemical properties and predicted pharmacological profile suggest it acts as a stimulant by inhibiting dopamine and norepinephrine reuptake. The lack of specific in vitro and in vivo data for N-Isopropylpentedrone itself highlights a significant gap in the scientific literature. The experimental frameworks and comparative data presented in this guide are intended to provide a foundation for researchers to design and conduct further studies to fully elucidate its pharmacological and toxicological characteristics. Such research is crucial for the forensic and clinical communities to understand the potential risks associated with this and other emerging synthetic cathinones.

References

Exploratory

An In-depth Technical Guide to the Spectral Data of N-Isopropylpentedrone

For Researchers, Scientists, and Drug Development Professionals Introduction N-Isopropylpentedrone is a synthetic stimulant belonging to the cathinone (B1664624) class, characterized by a β-keto-phenethylamine structure....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylpentedrone is a synthetic stimulant belonging to the cathinone (B1664624) class, characterized by a β-keto-phenethylamine structure. As a designer drug, its prevalence has necessitated the development of robust analytical methods for its identification and characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for N-Isopropylpentedrone, along with detailed experimental protocols to aid in its analysis.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-phenyl-2-(propan-2-ylamino)pentan-1-one[1][2][3][4]
Synonyms α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPAVP, NIPP[5]
Molecular Formula C₁₄H₂₁NO[1][6]
Molecular Weight 219.32 g/mol [1][6]
CAS Number 18296-65-6[1]

Spectral Data Analysis

The structural elucidation and confirmation of N-Isopropylpentedrone rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of N-Isopropylpentedrone. While specific publicly available spectra are limited, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for N-Isopropylpentedrone

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.2 - 8.0128.0 - 135.0
Carbonyl Carbon-~199.0
α-CH4.0 - 4.560.0 - 65.0
N-CH (isopropyl)3.0 - 3.548.0 - 52.0
CH₂ (propyl)1.5 - 2.030.0 - 35.0
CH₂ (propyl)1.2 - 1.617.0 - 20.0
CH₃ (propyl)0.8 - 1.0~14.0
CH₃ (isopropyl)1.0 - 1.320.0 - 23.0

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of N-Isopropylpentedrone hydrochloride in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterium (B1214612) oxide (D₂O)). The choice of solvent can affect chemical shifts.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of N-Isopropylpentedrone HCl B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer (≥300 MHz) C->D E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum D->F G Fourier Transform, Phase & Baseline Correction E->G F->G H Reference spectra (e.g., TMS) G->H I Assign chemical shifts and coupling constants H->I FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place N-Isopropylpentedrone Powder on Crystal B->C D Apply Pressure with Clamp C->D E Record Sample Spectrum D->E F Clean ATR Crystal E->F GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare ~1 mg/mL solution in organic solvent B Inject into GC-MS A->B C Separation on capillary column B->C D Ionization (EI, 70 eV) C->D E Mass Analysis D->E F Data Acquisition (TIC and Mass Spectra) E->F

References

Foundational

An In-depth Technical Guide to the Predicted Metabolic Pathways of N-Isopropylpentedrone

For Researchers, Scientists, and Drug Development Professionals Abstract N-Isopropylpentedrone is a synthetic cathinone (B1664624) whose metabolic fate has not been extensively documented in scientific literature. Unders...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylpentedrone is a synthetic cathinone (B1664624) whose metabolic fate has not been extensively documented in scientific literature. Understanding its biotransformation is critical for forensic identification, clinical toxicology, and the assessment of its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of N-Isopropylpentedrone, drawing upon established metabolic routes of structurally analogous synthetic cathinones, such as pentedrone (B609907) and N-ethylpentedrone (NEP).[1][2] This document outlines the anticipated Phase I and Phase II metabolic reactions, details relevant experimental protocols for metabolite identification, and presents the predicted pathways in a visually structured format to aid researchers in the field.

Introduction

N-Isopropylpentedrone is a synthetic stimulant of the cathinone class, characterized by a β-keto group and an N-isopropyl substituent.[2] Like other synthetic cathinones, it is presumed to exert its psychoactive effects by modulating monoamine neurotransmission. The metabolism of xenobiotics, including novel psychoactive substances, is a critical determinant of their duration of action, potential for toxicity, and the generation of active or inactive byproducts. Biotransformation primarily occurs in the liver and is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3]

Based on the metabolic profiles of closely related cathinones, the metabolism of N-Isopropylpentedrone is expected to proceed through several key pathways:

  • N-dealkylation: Removal of the isopropyl group from the nitrogen atom.[1]

  • β-Keto Reduction: Reduction of the ketone group to a hydroxyl group.[1][4]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl side chain.[1][4]

  • Oxidative Deamination: Following N-dealkylation, the resulting primary amine may undergo oxidative deamination.[1]

  • Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid for enhanced water solubility and excretion.[4]

Predicted Phase I Metabolic Pathways

Phase I metabolism of N-Isopropylpentedrone is anticipated to be primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5] The following are the principal predicted reactions:

N-Deisopropylation

The removal of the N-isopropyl group is a common metabolic pathway for N-alkylated compounds.[1][4][6] This reaction would yield pentedrone as a major metabolite.

β-Keto Reduction

The reduction of the β-keto group is a characteristic metabolic pathway for cathinone derivatives, leading to the formation of an alcohol metabolite, N-isopropylpentedrone-alcohol.[1][4][5] This reaction can be stereoselective.[5]

Hydroxylation

Hydroxylation can occur at various positions on the N-Isopropylpentedrone molecule, including the aromatic ring and the alkyl side chain.[1][4] Aromatic hydroxylation typically produces phenolic metabolites, while aliphatic hydroxylation can occur on the pentyl side chain.

Combined Pathways

It is highly probable that multiple Phase I reactions will occur sequentially, leading to the formation of metabolites that are both N-dealkylated and reduced, or hydroxylated and reduced, for example.

Predicted Phase II Metabolic Pathway

Metabolites generated during Phase I, particularly those with newly formed hydroxyl groups, are expected to undergo Phase II conjugation reactions.[4] The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches a glucuronic acid moiety to the metabolite, rendering it more water-soluble and readily excretable in urine.[4]

Summary of Predicted Metabolites

The following table summarizes the predicted primary metabolites of N-Isopropylpentedrone.

Metabolite ID Metabolite Name Metabolic Pathway Anticipated Relative Abundance
M1PentedroneN-DeisopropylationMajor
M2N-Isopropylpentedrone-alcoholβ-Keto ReductionMajor
M3Hydroxyphenyl-N-IsopropylpentedroneAromatic HydroxylationMinor
M4Hydroxypentyl-N-IsopropylpentedroneAliphatic HydroxylationMinor
M5Pentedrone-alcoholN-Deisopropylation & β-Keto ReductionModerate
M6N-Isopropylpentedrone-alcohol-glucuronideβ-Keto Reduction & GlucuronidationModerate

Visual Representation of Predicted Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathways of N-Isopropylpentedrone.

Predicted_Metabolic_Pathways_of_N_Isopropylpentedrone cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism N_Isopropylpentedrone N-Isopropylpentedrone Pentedrone Pentedrone (M1) N_Isopropylpentedrone->Pentedrone N-Deisopropylation (CYP450) N_Isopropylpentedrone_alcohol N-Isopropylpentedrone-alcohol (M2) N_Isopropylpentedrone->N_Isopropylpentedrone_alcohol β-Keto Reduction Hydroxylated_Metabolites Hydroxylated Metabolites (M3, M4) N_Isopropylpentedrone->Hydroxylated_Metabolites Hydroxylation (CYP450) Pentedrone_alcohol Pentedrone-alcohol (M5) Pentedrone->Pentedrone_alcohol β-Keto Reduction Glucuronide_Conjugates Glucuronide Conjugates (M6) N_Isopropylpentedrone_alcohol->Glucuronide_Conjugates Glucuronidation (UGTs) Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation (UGTs)

Caption: Predicted Phase I and Phase II metabolic pathways of N-Isopropylpentedrone.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the study of synthetic cathinone metabolism and are recommended for the investigation of N-Isopropylpentedrone biotransformation.[7][8]

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites of N-Isopropylpentedrone.

Materials:

  • N-Isopropylpentedrone hydrochloride

  • Human Liver Microsomes (HLM)

  • NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Water bath or incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of N-Isopropylpentedrone in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH-regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the N-Isopropylpentedrone stock solution to the mixture.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate proteins.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method for the identification and quantification of the parent drug and its metabolites.

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical workflow for the identification of N-Isopropylpentedrone metabolites.

Metabolite_Identification_Workflow Start Start In_Vitro_Incubation In Vitro Incubation (e.g., Human Liver Microsomes) Start->In_Vitro_Incubation Sample_Preparation Sample Preparation (Protein Precipitation) In_Vitro_Incubation->Sample_Preparation LC_HRMS_Analysis LC-HRMS Analysis (e.g., TOF or Orbitrap) Sample_Preparation->LC_HRMS_Analysis Data_Processing Data Processing (Metabolite Prediction Software) LC_HRMS_Analysis->Data_Processing Metabolite_Identification Metabolite Identification (Fragmentation Analysis) Data_Processing->Metabolite_Identification Structure_Elucidation Structure Elucidation (Comparison with Standards) Metabolite_Identification->Structure_Elucidation End End Structure_Elucidation->End

Caption: A generalized experimental workflow for metabolite identification.

Conclusion

While empirical data on the metabolism of N-Isopropylpentedrone is not yet widely available, the established metabolic pathways of structurally similar synthetic cathinones provide a robust framework for predicting its biotransformation. The primary anticipated metabolic routes include N-deisopropylation, β-keto reduction, and hydroxylation, followed by glucuronide conjugation. The experimental protocols detailed in this guide offer a sound methodological basis for the definitive identification and quantification of N-Isopropylpentedrone metabolites. Further research employing these techniques is essential to fully characterize the metabolic profile of this compound, which will, in turn, inform clinical and forensic toxicology.

References

Protocols & Analytical Methods

Method

Application Note: Preparation and Certification of N-Isopropylpentedrone Analytical Standards

For Researchers, Scientists, and Drug Development Professionals Introduction N-Isopropylpentedrone is a synthetic stimulant compound belonging to the cathinone (B1664624) class. As a novel psychoactive substance (NPS), t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylpentedrone is a synthetic stimulant compound belonging to the cathinone (B1664624) class. As a novel psychoactive substance (NPS), the availability of well-characterized, high-purity analytical reference standards is crucial for forensic laboratories, clinical toxicology, and academic research.[1] Certified reference materials (CRMs) ensure the accuracy and reliability of analytical methods for the identification and quantification of N-Isopropylpentedrone in various matrices.[2] This application note provides a detailed protocol for the preparation and certification of N-Isopropylpentedrone hydrochloride as an analytical standard.

Chemical Structure:

  • IUPAC Name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride[3]

  • Molecular Formula: C₁₄H₂₂ClNO[3]

  • Molecular Weight: 255.79 g/mol [3]

Experimental Protocols

Synthesis of N-Isopropylpentedrone Hydrochloride

The synthesis of N-Isopropylpentedrone hydrochloride is typically achieved through a multi-step process involving the formation of an α-bromoketone intermediate followed by nucleophilic substitution with isopropylamine (B41738) and subsequent salt formation.

Step 1: α-Bromination of 1-phenyl-1-pentanone

  • Dissolve 1-phenyl-1-pentanone (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise to the solution while stirring at room temperature.

  • Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to yield crude 2-bromo-1-phenyl-1-pentanone.

Step 2: Nucleophilic Substitution with Isopropylamine

  • Dissolve the crude 2-bromo-1-phenyl-1-pentanone (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add isopropylamine (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with water to remove excess amine and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-Isopropylpentedrone free base.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude N-Isopropylpentedrone free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Continue stirring until a precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Dry the N-Isopropylpentedrone hydrochloride under vacuum.

Purification

The crude N-Isopropylpentedrone hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.

Analytical Characterization and Certification

A comprehensive analytical characterization is performed to confirm the identity, purity, and potency of the prepared N-Isopropylpentedrone hydrochloride analytical standard.

2.3.1. Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern.

2.3.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with UV detection is the primary technique for determining the purity of the analytical standard.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Can be used as an orthogonal method for purity assessment, though thermal degradation of cathinones should be considered.[3]

  • Residual Solvent Analysis: Headspace GC is used to quantify any remaining solvents from the synthesis and purification processes.

  • Water Content: Karl Fischer titration is performed to determine the water content.

2.3.3. Potency Assignment

The potency of the certified reference material is typically assigned using a mass balance approach, taking into account the purity from HPLC, water content, residual solvent content, and any non-volatile impurities.

Data Presentation

Due to the limited availability of published certified data for N-Isopropylpentedrone, the following tables present representative data for the closely related compound, pentedrone, for illustrative purposes.

Table 1: Representative ¹³C NMR Chemical Shifts for Pentedrone HCl (in DMSO-d₆)

Carbon AtomChemical Shift (ppm)
C=O197.5
Aromatic C (Quaternary)134.5
Aromatic CH129.0, 128.5
CH-N62.5
N-CH₃33.5
CH₂30.0
CH₂18.0
CH₃13.5

Note: Data is for Pentedrone HCl and is intended for illustrative purposes.[4]

Table 2: Representative Mass Spectral Data (EI-MS) for Pentedrone [5]

m/zProposed Fragment
191[M]⁺
162[M - C₂H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
58[CH₃NH=CHCH₃]⁺ (Base Peak)

Note: Data is for Pentedrone and is intended for illustrative purposes.[5]

Table 3: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-phenyl-1-pentanone bromination α-Bromination start->bromination Br₂ substitution Nucleophilic Substitution with Isopropylamine bromination->substitution Isopropylamine salt_formation Hydrochloride Salt Formation substitution->salt_formation HCl recrystallization Recrystallization salt_formation->recrystallization nmr NMR (¹H, ¹³C) recrystallization->nmr ms MS (GC-MS/LC-MS) recrystallization->ms hplc HPLC-UV recrystallization->hplc

Caption: Experimental workflow for the synthesis and characterization of N-Isopropylpentedrone HCl.

certification_process cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_certification Certification hplc_purity HPLC Purity mass_balance Mass Balance Calculation hplc_purity->mass_balance residual_solvents Residual Solvents (Headspace GC) residual_solvents->mass_balance water_content Water Content (Karl Fischer) water_content->mass_balance structural_elucidation Structural Elucidation (NMR, MS) coa Certificate of Analysis (CoA) Generation structural_elucidation->coa mass_balance->coa crm Certified Reference Material coa->crm

Caption: Logical workflow for the certification of an N-Isopropylpentedrone analytical standard.

References

Application

Application Note: GC-MS Method for the Detection of N-Isopropylpentedrone in Forensic Samples

Introduction N-Isopropylpentedrone is a synthetic cathinone, a class of new psychoactive substances (NPS) that poses a significant challenge to forensic toxicology laboratories.[1] Accurate and reliable identification an...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropylpentedrone is a synthetic cathinone, a class of new psychoactive substances (NPS) that poses a significant challenge to forensic toxicology laboratories.[1] Accurate and reliable identification and quantification of these compounds in biological matrices are crucial for law enforcement and public health. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and robust technique for the analysis of seized drugs and biological samples in forensic settings.[2][3] Its high specificity and sensitivity make it a gold standard for confirmatory analysis.[4] This application note provides a detailed protocol for the detection and quantification of N-Isopropylpentedrone in forensic samples, such as blood and urine, using GC-MS following solid-phase extraction and chemical derivatization.

Principle

The analytical method is based on the extraction of N-Isopropylpentedrone from a biological matrix, followed by chemical derivatization to enhance its volatility and thermal stability for gas chromatographic analysis.

  • Extraction: Solid-Phase Extraction (SPE) is employed to isolate the target analyte from complex biological matrices like blood or urine, removing interferences and concentrating the sample.

  • Derivatization: The extracted analyte is subjected to an acylation reaction. Cathinones contain polar functional groups that can interact with the GC system, leading to poor peak shape and thermal degradation.[5] Derivatization with an agent like Pentafluoropropionic Anhydride (B1165640) (PFPA) converts the polar amine group into a less polar, more volatile, and thermally stable amide, improving chromatographic performance and mass spectral characteristics.[1][6]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting characteristic mass fragments are detected, allowing for unequivocal identification and quantification.[2][4]

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol, Acetonitrile (B52724), Ethyl Acetate, Dichloromethane (B109758) (all HPLC or GC grade)

  • Reagents: Ammonium (B1175870) hydroxide, Formic acid, Deionized water

  • Standards: N-Isopropylpentedrone certified reference material, Internal Standard (e.g., Pentedrone-d5)

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA)[1]

  • Extraction Cartridges: Mixed-mode solid-phase extraction (SPE) cartridges (e.g., CSDAU)

  • Labware: Glass test tubes, volumetric flasks, autosampler vials with inserts, pipettes, nitrogen evaporator.

Sample Preparation (Solid-Phase Extraction)

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and matrix.

  • Sample Pre-treatment: To 1 mL of sample (e.g., urine, whole blood, or plasma), add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and the internal standard. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the buffer used in pre-treatment. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% acetonitrile in water) to remove polar interferences. Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analyte from the cartridge using 2 mL of an appropriate elution solvent (e.g., a freshly prepared mixture of dichloromethane and isopropanol (B130326) with ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization Protocol
  • Reconstitute the dried extract from the SPE procedure in 50 µL of ethyl acetate.

  • Add 25 µL of Pentafluoropropionic anhydride (PFPA).[1]

  • Cap the vial and vortex briefly.

  • Incubate the mixture at 70°C for 20 minutes.[1]

  • After incubation, cool the vial to room temperature.

  • Evaporate the excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Transfer the solution to an autosampler vial for injection.

Data Presentation: Instrumentation and Validation

GC-MS Instrumental Parameters

The following table outlines typical starting parameters for the GC-MS analysis. These may require optimization for the specific instrument used.

Parameter Setting
Gas Chromatograph
InstrumentAgilent 7890/5977B GC-MS or equivalent[2]
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[2]
Carrier GasHelium, constant flow at 1.0 - 1.5 mL/min
InjectorSplitless mode
Injector Temperature250°C
Injection Volume1 µL
Oven ProgramInitial Temp: 80°C, hold for 1 min. Ramp 1: 20°C/min to 200°C. Ramp 2: 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
MS Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 40-550) for identification. Selected Ion Monitoring (SIM) for quantification.
SIM IonsTo be determined from the mass spectrum of a derivatized N-Isopropylpentedrone standard. Select 3-4 characteristic, abundant ions.
Method Validation Parameters

The developed method should be validated according to established forensic guidelines.[7] The following table summarizes key validation parameters and their typical acceptance criteria.

Parameter Acceptance Criteria Purpose
Linearity Correlation coefficient (R²) ≥ 0.995[8]Establishes the proportional relationship between concentration and instrument response over a defined range.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3:1[8]The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10:1; Precision (%RSD) ≤ 20%[8]The lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (Recovery) Within 80-120% of the true value[8]Measures the closeness of the measured value to the true value.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 15%Measures the agreement between replicate measurements under the same conditions.
Intermediate Precision Relative Standard Deviation (%RSD) ≤ 20%Measures the agreement between measurements within the same lab but on different days or with different analysts.
Specificity / Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix samples.[8]Ensures the method can unequivocally assess the analyte in the presence of other components.

Visualizations

The following diagrams illustrate the overall workflow and the analytical logic.

Experimental_Workflow SampleReceipt Sample Receipt (Blood/Urine) Preprocessing Sample Pre-processing (Add Buffer & Internal Standard) SampleReceipt->Preprocessing SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Preprocessing->SPE Evaporation1 Evaporation to Dryness (N2) SPE->Evaporation1 Derivatization Derivatization (Add PFPA, Incubate) Evaporation1->Derivatization Evaporation2 Evaporation of Reagent (N2) Derivatization->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Report Final Report DataAnalysis->Report

Caption: Experimental workflow for N-Isopropylpentedrone analysis.

Analytical_Logic Start Processed Sample for GC-MS Injection CheckRT Peak Detected at Expected Retention Time? Start->CheckRT CheckMS Mass Spectrum Match with Reference Standard? CheckRT->CheckMS Yes Negative Negative Result CheckRT->Negative No PositiveID Positive Identification CheckMS->PositiveID Yes CheckMS->Negative No Quantify Quantification vs. Calibration Curve PositiveID->Quantify FinalValue Report Concentration Quantify->FinalValue

Caption: Logical pathway for analyte identification and quantification.

References

Method

Application Note: Development of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Quantification of N-Isopropylpentedrone

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of N-Isopropylpentedrone, a synthetic cathinone (B1664624). The developed protocol is suitable for the determination of N-Isopropylpentedrone in bulk materials and biological matrices. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a rapid and reliable analytical solution. All experimental procedures, including sample preparation and method validation, are described in detail to ensure reproducibility.

Introduction

N-Isopropylpentedrone is a synthetic stimulant belonging to the cathinone class, structurally related to pentedrone (B609907) with an isopropyl group attached to the nitrogen atom.[1][2] As a novel psychoactive substance (NPS), the development of validated analytical methods for its quantification is crucial for forensic toxicology, clinical analysis, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible, cost-effective, and reliable technique for the quantification of pharmaceutical compounds and drugs of abuse.[2] This application note presents a complete workflow for the development and validation of an HPLC-UV method for N-Isopropylpentedrone quantification.

Physicochemical Properties of N-Isopropylpentedrone

A thorough understanding of the analyte's physicochemical properties is fundamental for analytical method development.

PropertyValueSource
IUPAC Name 1-phenyl-2-(propan-2-ylamino)pentan-1-one[1][3][4]
Molecular Formula C₁₄H₂₁NO[3][4]
Molecular Weight 219.32 g/mol [3][4]
Synonyms NIPP, IPAVP[1]
Solubility (as hydrochloride) Soluble in polar solvents like water and methanol (B129727).[1]

Experimental Protocols

Materials and Reagents
  • N-Isopropylpentedrone Hydrochloride reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma and urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate buffer (pH 3.5, adjusted with formic acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 252 nm

Note on UV Wavelength Selection: The UV detection wavelength of 252 nm is based on the absorption maximum of the closely related compound, pentedrone. It is recommended to perform a UV scan of N-Isopropylpentedrone standard solution from 200-400 nm to confirm the absorption maximum and select the most appropriate wavelength for analysis. A wavelength of 230 nm can also be considered for broader cathinone screening.

Preparation of Standard and Sample Solutions

3.3.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of N-Isopropylpentedrone hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

3.3.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3.3.3. Sample Preparation

The choice of sample preparation method depends on the matrix.

Protocol 1: Protein Precipitation for Plasma/Blood Samples This method is a rapid and simple procedure for the cleanup of biological fluids.

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples SPE provides a more thorough cleanup and concentration of the analyte.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

  • To 1 mL of urine, add an internal standard (if used) and 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the HPLC system.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[5]

Validation ParameterResultsAcceptance Criteria
Linearity (Range) 1 - 100 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (% RSD) Intraday: < 1.5%, Interday: < 2.0%RSD ≤ 2%
Limit of Detection (LOD) 0.2 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.7 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from endogenous matrix componentsPeak purity > 99%
Robustness Minor variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) did not significantly affect the results (%RSD < 2%).%RSD < 2%

Data Presentation

Table 1: Linearity Data for N-Isopropylpentedrone Quantification
Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9998
Table 2: Accuracy and Precision Data
Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (% Recovery)Precision (% RSD)
54.98 ± 0.0799.6%1.41%
5050.3 ± 0.55100.6%1.09%
9089.1 ± 1.1299.0%1.26%

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification A Reference Standard & Sample C Standard & Sample Solution Preparation A->C B Mobile Phase Preparation D HPLC System Setup B->D E Injection & Data Acquisition C->E D->E F Method Validation (ICH Guidelines) E->F G Quantification of N-Isopropylpentedrone F->G

Caption: Workflow for HPLC-UV method development and validation.

Sample_Preparation_Workflow cluster_plasma Plasma/Blood Sample cluster_urine Urine Sample P1 Collect 200 µL Plasma P2 Add 600 µL ice-cold Acetonitrile P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate to Dryness P4->P5 P6 Reconstitute in Mobile Phase P5->P6 HPLC HPLC-UV Analysis P6->HPLC U1 Collect 1 mL Urine U3 Load Sample U1->U3 U2 Condition SPE Cartridge U2->U3 U4 Wash Cartridge U3->U4 U5 Elute Analyte U4->U5 U6 Evaporate to Dryness U5->U6 U7 Reconstitute in Mobile Phase U6->U7 U7->HPLC

Caption: Sample preparation workflows for biological matrices.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of N-Isopropylpentedrone. The method is suitable for routine analysis in various laboratory settings, including forensic, clinical, and research environments. The detailed protocols for sample preparation and method validation ensure that the method can be readily implemented and reproduced.

References

Application

Application Notes and Protocols for the Quantification of N-Isopropylpentedrone in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals Introduction N-Isopropylpentedrone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge to clinical an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylpentedrone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge to clinical and forensic toxicology.[1][2] Accurate and reliable quantification of N-Isopropylpentedrone in biological matrices such as blood and urine is crucial for pharmacokinetic studies, toxicological assessments, and in drug development research.[3][4] These application notes provide detailed protocols for the extraction and quantification of N-Isopropylpentedrone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Predicted Metabolic Pathways of N-Isopropylpentedrone

While specific metabolism studies on N-Isopropylpentedrone are not extensively published, its metabolic fate can be predicted based on structurally similar synthetic cathinones.[4] The primary metabolic routes are expected to involve Phase I reactions such as N-dealkylation (removal of the isopropyl group), reduction of the ketone group to an alcohol, and hydroxylation of the aromatic ring.[4][7] These metabolites may then undergo Phase II conjugation, for example, with glucuronic acid, to facilitate excretion.[7] Understanding these pathways is critical for identifying appropriate analytical targets for monitoring N-Isopropylpentedrone exposure.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust and widely used technique for the cleanup and concentration of analytes from complex biological matrices.[8][9][10]

Materials:

Protocol for Blood Samples:

  • Pipette 1 mL of whole blood into a centrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • Add 2 mL of phosphate buffer (pH 6) and vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with deionized water followed by methanol.

  • Elute the analyte with a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

Protocol for Urine Samples:

  • Pipette 1 mL of urine into a centrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • Add 2 mL of phosphate buffer (pH 6) and vortex for 30 seconds.

  • Proceed with the SPE procedure as described for blood samples (steps 5-9).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of N-Isopropylpentedrone.[3][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Isopropylpentedrone and its internal standard.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, and temperature).[5]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of synthetic cathinones, which can be expected for N-Isopropylpentedrone.

Table 1: LC-MS/MS Method Validation Parameters for Synthetic Cathinones in Blood and Urine. [8][11]

ParameterBloodUrine
Linearity Range (ng/mL)0.25 - 2000.05 - 200
Limit of Quantification (LOQ) (ng/mL)0.25 - 50.02 - 0.2
Extraction Efficiency (%)81 - 9384 - 104
Intra-day Precision (%RSD)< 15< 15
Inter-day Precision (%RSD)< 15< 15
Accuracy (% Bias)± 15± 15

Table 2: Example MRM Transitions for Synthetic Cathinones. [5]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Pentedrone192.1105.177.115
N-Ethylpentedrone206.2105.177.118
N-Isopropylpentedrone220.2 (Predicted)105.1 (Predicted)77.1 (Predicted)~20 (To be optimized)

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood Blood Sample Spike_IS Spike with Internal Standard Blood->Spike_IS Dilute_Buffer Dilute with Buffer & Centrifuge (Blood) Urine Urine Sample Urine->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for N-Isopropylpentedrone quantification.

SPE_Protocol cluster_conditioning Cartridge Conditioning cluster_loading Sample Loading cluster_washing Washing Steps cluster_elution Elution Condition Condition SPE Cartridge Load Load Sample Supernatant Condition->Load Wash1 Wash with Deionized Water Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with Ethyl Acetate/ Ammonium Hydroxide Wash2->Elute

Caption: Solid-Phase Extraction (SPE) protocol overview.

References

Method

Application Notes and Protocols for In Vitro Determination of N-Isopropylpentedrone Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals Introduction N-Isopropylpentedrone is a synthetic stimulant of the cathinone (B1664624) class, structurally analogous to pentedrone.[1][2] Like other substi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylpentedrone is a synthetic stimulant of the cathinone (B1664624) class, structurally analogous to pentedrone.[1][2] Like other substituted cathinones, its psychoactive effects are presumed to stem from interactions with monoamine transporters in the central nervous system.[1][3] The primary mechanism of action for N-Isopropylpentedrone is believed to be the inhibition of monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with a lesser impact on the serotonin (B10506) transporter (SERT).[1][4] By blocking these transporters, N-Isopropylpentedrone is thought to elevate extracellular concentrations of dopamine and norepinephrine, leading to enhanced neurotransmission.[5]

Due to its emergence as a novel psychoactive substance (NPS), comprehensive pharmacological data, including specific receptor binding affinities, remain limited in publicly available literature.[1][2] This document provides detailed protocols for standard in vitro assays—specifically radioligand binding assays and neurotransmitter uptake inhibition assays—that are fundamental for determining the receptor affinity profile of N-Isopropylpentedrone and other novel psychoactive substances.

Predicted Pharmacological Profile

Based on its structural similarity to other synthetic cathinones, N-Isopropylpentedrone is predicted to be a potent inhibitor of dopamine and norepinephrine reuptake, with significantly weaker effects on the serotonin transporter.[2][4] This profile suggests stimulant effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[4] It is presumed to act as a reuptake inhibitor rather than a direct receptor agonist, a key characteristic of this class of compounds.[4]

Data Presentation: Comparative Monoamine Transporter Inhibition

While specific quantitative data for N-Isopropylpentedrone is not widely available, the following table summarizes in vitro inhibition data for a selection of structurally related cathinone derivatives. This illustrates how the inhibitory potency (IC50 values) of N-Isopropylpentedrone at DAT, NET, and SERT would be presented and compared.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
N-Isopropylpentedrone TBDTBDTBDTBD
Pentedrone130402401.8[6]
N-Ethylpentedrone (NEP)16.9->10,000>591[6][7]
Methcathinone----[8]
α-PVP22.29.86>10,000>450[6]
MDPV4.8516.84>10,000>2061[6]
Cocaine111--1.64[7]
Amphetamine257---[7]

TBD: To Be Determined through experimental assays.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a gold-standard technique in pharmacology to quantify the interaction between a ligand and a receptor.[9][10] Competition assays are used to determine the affinity (Ki) of an unlabeled test compound, such as N-Isopropylpentedrone, by measuring its ability to displace a specific radioligand from its receptor.[9][10]

Objective: To determine the binding affinity (Ki) of N-Isopropylpentedrone for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.[8][11]

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Test Compound: N-Isopropylpentedrone hydrochloride.

  • Non-specific binding control: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).[12]

  • Scintillation cocktail.[12]

  • Microplate scintillation counter.[12]

  • Protein assay kit (e.g., BCA or Bradford).[12]

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.[12]

    • Centrifuge the homogenate to pellet the membranes.[12]

    • Wash the membrane pellet and resuspend in fresh assay buffer.[12]

    • Determine the protein concentration of the membrane preparation using a standard protein assay.[12]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 3-20 µg protein), a fixed concentration of the appropriate radioligand, and varying concentrations of N-Isopropylpentedrone (e.g., 10 concentrations over a five-log unit range).[9][12]

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the respective control inhibitor.

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[12]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[9][12]

    • Wash the filters multiple times with ice-cold wash buffer.[12]

    • Dry the filters and add scintillation cocktail.[12]

    • Quantify the radioactivity trapped on the filters using a microplate scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[12]

    • Plot the specific binding as a function of the log concentration of N-Isopropylpentedrone to generate a competition curve.

    • Determine the IC50 value (the concentration of N-Isopropylpentedrone that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[6]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[6]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Controls Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assays

These assays measure the functional inhibition of the transporter by a test compound.[6] They determine the ability of N-Isopropylpentedrone to block the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the functional potency (IC50) of N-Isopropylpentedrone to inhibit the uptake of dopamine, norepinephrine, and serotonin via their respective transporters.

Materials:

  • HEK293 or CHO-K1 cells stably expressing hDAT, hNET, or hSERT.[7][13]

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.[13]

  • Test Compound: N-Isopropylpentedrone hydrochloride.

  • Control inhibitors (e.g., cocaine, amphetamine).[7]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • 96-well cell culture plates.

  • Scintillation counter.

Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the transporter of interest in appropriate media.

    • Plate the cells in 96-well plates and grow to a confluent monolayer.[13]

  • Uptake Assay:

    • Wash the cell monolayer with assay buffer.

    • Pre-incubate the cells with varying concentrations of N-Isopropylpentedrone or control compounds for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.[14]

    • Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[14][15]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification and Analysis:

    • Transfer the cell lysate to scintillation vials or a microplate compatible with a scintillation counter.

    • Measure the amount of radioactivity in the cell lysate.[6]

    • Determine the concentration of N-Isopropylpentedrone that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) by plotting the percentage of inhibition against the log concentration of the compound.

Uptake_Inhibition_Assay_Workflow Plate_Cells Plate Transporter-Expressing Cells in 96-well Plate Pre_incubation Pre-incubate Cells with N-Isopropylpentedrone Plate_Cells->Pre_incubation Add_Radioligand Add Radiolabeled Neurotransmitter Pre_incubation->Add_Radioligand Incubate Incubate for Uptake Add_Radioligand->Incubate Terminate Terminate Uptake and Wash Cells Incubate->Terminate Lyse_Cells Lyse Cells Terminate->Lyse_Cells Scintillation_Count Scintillation Counting of Lysate Lyse_Cells->Scintillation_Count Data_Analysis Calculate IC50 Value Scintillation_Count->Data_Analysis

Workflow for Neurotransmitter Uptake Inhibition Assay.

Signaling Pathway Visualization

The primary mechanism of action for synthetic cathinones like N-Isopropylpentedrone involves the blockade of monoamine transporters. This leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing signaling at postsynaptic receptors.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding NIP N-Isopropylpentedrone NIP->DAT Inhibition Signaling Postsynaptic Signaling Receptor->Signaling Activation

Inhibition of Dopamine Transporter by N-Isopropylpentedrone.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of N-Isopropylpentedrone's affinity for monoamine transporters. While specific experimental data for this compound is still emerging, the described radioligand binding and neurotransmitter uptake inhibition assays are the established methodologies to generate the necessary quantitative data. The resulting affinity and potency values will be crucial for understanding its pharmacological profile, predicting its psychoactive effects, and assessing its potential for abuse and toxicity.

References

Application

Use of N-Isopropylpentedrone as a reference material in analytical chemistry

An N-Isopropylpentedrone reference material is a highly purified and characterized substance essential for the accurate identification and quantification of this synthetic cathinone (B1664624) in forensic, clinical, and...

Author: BenchChem Technical Support Team. Date: December 2025

An N-Isopropylpentedrone reference material is a highly purified and characterized substance essential for the accurate identification and quantification of this synthetic cathinone (B1664624) in forensic, clinical, and research settings.[1] As a member of the novel psychoactive substances (NPS) class, the availability of a reliable reference standard is crucial for developing and validating analytical methods, ensuring the precision and reproducibility of results.[1][2] This compound, structurally an analog of pentedrone, is presumed to act as a stimulant by inhibiting dopamine (B1211576) and norepinephrine (B1679862) transporters.[1][3][4]

This document provides detailed protocols for the use of N-Isopropylpentedrone as a reference material in common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with sample preparation guidelines for biological matrices.

Physicochemical Properties

N-Isopropylpentedrone hydrochloride, the salt form, is typically used as a reference material to improve solubility and stability over its free base form.[1][5]

PropertyValueSource
IUPAC Name 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride[2]
Synonyms α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPAVP, NIPP[2][6]
Molecular Formula C₁₄H₂₂ClNO[2]
Molecular Weight 255.79 g/mol [2][5]
CAS Number 18268-14-9[1]
Appearance Solid[2]
Solubility ~10 mg/mL in PBS (pH 7.2), ~14 mg/mL in ethanol, ~16 mg/mL in DMSO[2]

Synthesis and Purification of Reference Material

The synthesis of N-Isopropylpentedrone hydrochloride for use as a reference standard is a multi-step process that requires careful control to ensure high purity.[2] The general pathway involves the formation of a ketone precursor, followed by bromination and amination, and finally conversion to the hydrochloride salt.[2][5]

G cluster_synthesis Synthesis Workflow A 1. Friedel-Crafts Acylation (Benzene + Pentanoyl Chloride) B 2. α-Bromination A->B Forms 2-bromo-1-phenylpentan-1-one C 3. Reductive Amination (with Isopropylamine) B->C Forms N-Isopropylpentedrone free base D 4. HCl Salt Formation C->D Precipitates salt E 5. Purification (Recrystallization) D->E F N-Isopropylpentedrone HCl (Certified Reference Material) E->F

Caption: General synthesis workflow for N-Isopropylpentedrone HCl.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for identifying synthetic cathinones.[2] However, caution is advised for N-Isopropylpentedrone due to its thermal instability, which can lead to degradation in the hot GC inlet and potentially inaccurate quantification.[1][5] Lowering the injection port temperature is recommended to minimize this effect.[5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-Isopropylpentedrone HCl reference material in methanol (B129727).[1]

    • Create a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by serial dilution for generating a calibration curve.[1]

    • For forensic or biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.[7] The final extract should be dissolved in a compatible solvent like methanol.[1]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • GC-MS Parameters:

    • The following are suggested starting parameters and should be optimized for the specific instrument.

ParameterSuggested Value
Injection Volume 1 µL
Inlet Temperature <250°C (to minimize thermal degradation)[5]
Carrier Gas Helium
Column Phenyl-methyl polysiloxane capillary column (or similar)
Oven Program Initial temp 70°C, ramp at 20°C/min to 270°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
  • Data Analysis:

    • Identify N-Isopropylpentedrone by comparing the retention time and the resulting mass spectrum with those of the certified reference material.[1]

    • Quantify the analyte using the calibration curve generated from the working standards.[1]

G cluster_gcms GC-MS Analysis Workflow A Sample Preparation (Extraction/Dilution) B Inject 1 µL into GC-MS A->B C Chromatographic Separation B->C D Mass Spectrometric Detection (EI) C->D E Data Analysis D->E F Compare Retention Time with Reference Standard E->F G Compare Mass Spectrum with Reference Library E->G H Quantify using Calibration Curve E->H

Caption: Workflow for the analysis of N-Isopropylpentedrone using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for N-Isopropylpentedrone, offering high sensitivity and specificity without the risk of thermal degradation associated with GC-MS.[1][5] Reversed-phase chromatography is commonly employed.[5]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare stock and working solutions of the reference material as described for GC-MS, using the mobile phase as the diluent if possible.

    • For biological samples, use appropriate extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9] Protein precipitation is often used for blood samples.[10]

  • Instrumentation:

    • An HPLC system with a UV or a mass spectrometry (LC-MS) detector. LC-MS/MS is considered the gold standard for detecting controlled substances in biological samples.[11]

  • HPLC Parameters:

    • The following are suggested starting parameters for a reversed-phase separation.

ParameterSuggested Value
Column C18 column (or similar reversed-phase)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[12][13]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 1-10 µL[14]
Column Temperature Ambient or controlled (e.g., 40°C)[12]
Detection UV at 230 nm[14] or Mass Spectrometry (ESI+)[12]
  • Data Analysis:

    • Identify N-Isopropylpentedrone by comparing the retention time with the reference standard.

    • If using MS detection, confirm identity by comparing the mass spectrum and fragmentation patterns.

    • Quantify using a calibration curve.

G cluster_hplc HPLC Analysis Workflow A Sample Preparation (Extraction/Dilution) B Inject into HPLC System A->B C Reversed-Phase Separation B->C D Detection (UV or MS) C->D E Data Analysis D->E F Compare Retention Time with Reference Standard E->F G Confirm with Mass Spectrum (if using LC-MS) E->G H Quantify using Calibration Curve E->H

Caption: Workflow for the analysis of N-Isopropylpentedrone using HPLC.

Application in Biological Samples

Analyzing N-Isopropylpentedrone in biological matrices like blood and urine requires an effective sample preparation step to remove interferences.[7][9] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques.[10] The stability of cathinones in biological samples can be poor, especially at room temperature, so proper storage is critical.[13][15]

General Protocol: Solid-Phase Extraction (SPE) from Urine

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by a buffer.

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove matrix interferences.

  • Elution: Elute the analyte (N-Isopropylpentedrone) using a suitable solvent mixture (e.g., a basic organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.[13]

G cluster_bio Biological Sample Preparation Workflow (SPE) A 1. Collect Biological Sample (e.g., Urine, Blood) B 2. Pre-treatment (e.g., Centrifugation, Deproteinization) A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution of Analyte C->D E 5. Evaporation & Reconstitution D->E F Ready for LC-MS or GC-MS Analysis E->F

Caption: General workflow for preparing biological samples using SPE.

Stability and Storage

The stability of cathinone derivatives is a critical consideration for accurate quantification. The free base form of N-Isopropylpentedrone has limited stability.[1] The hydrochloride salt is more stable, but degradation can still occur, particularly in solution and in biological matrices at room temperature.[1][15]

ConditionRecommendation
Solid Reference Material Store at -20°C in a desiccator.
Stock Solutions Prepare fresh. If storage is necessary, store in a freezer (-20°C) for short periods.[15]
Biological Samples Analyze as soon as possible. Store at 4°C for short-term and -20°C or lower for long-term storage to minimize degradation.[13][15]

Mechanism of Action

For context in drug development and toxicology, N-Isopropylpentedrone is believed to act as a monoamine transporter inhibitor, with a primary effect on the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][3] By blocking the reuptake of these neurotransmitters from the synaptic cleft, it increases their extracellular concentration, leading to stimulant effects.[1]

G cluster_moa Mechanism of Monoamine Reuptake Inhibition Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptors Dopamine->Receptor Binds Receptor->Postsynaptic Signal NIPP N-Isopropylpentedrone NIPP->DAT Blocks

Caption: Dopaminergic signaling and inhibition by N-Isopropylpentedrone.

References

Method

Application Notes and Protocols for the Enantioselective Synthesis of N-Isopropylpentedrone Stereoisomers

For Researchers, Scientists, and Drug Development Professionals Abstract N-Isopropylpentedrone is a synthetic cathinone (B1664624), a class of compounds known for their stimulant properties. Like many psychoactive substa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylpentedrone is a synthetic cathinone (B1664624), a class of compounds known for their stimulant properties. Like many psychoactive substances, N-Isopropylpentedrone possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-documented that the stereochemistry of cathinone derivatives can significantly influence their pharmacological and toxicological profiles. For instance, studies on the closely related compound pentedrone (B609907) have shown that the (S)-(+)-enantiomer is more cytotoxic in human neuronal cells than its (R)-(-)-counterpart. Therefore, the ability to synthesize stereochemically pure enantiomers of N-Isopropylpentedrone is crucial for accurately assessing its biological activity, understanding its mechanism of action, and for the development of potential therapeutic applications or forensic standards.

These application notes provide detailed protocols for the proposed enantioselective synthesis of N-Isopropylpentedrone stereoisomers. Two primary strategies are presented: the use of a chiral auxiliary and the application of catalytic asymmetric reduction. Additionally, a general overview of its expected mechanism of action is provided.

Proposed Enantioselective Synthetic Routes

The synthesis of N-Isopropylpentedrone enantiomers can be approached through several asymmetric strategies. Below are two detailed protocols for plausible synthetic routes, starting from the commercially available precursor, valerophenone (B195941).

Synthesis of Racemic N-Isopropylpentedrone (for reference)

A common method for the synthesis of cathinone derivatives involves the alpha-bromination of the corresponding propiophenone, followed by nucleophilic substitution with the desired amine.

Protocol 1: Synthesis of Racemic N-Isopropylpentedrone

  • α-Bromination of Valerophenone: To a solution of valerophenone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetic acid, add bromine (1 equivalent) dropwise at 0 °C. The reaction is typically stirred until the bromine color disappears, indicating the formation of 2-bromo-1-phenyl-1-pentanone

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-Isopropylpentedrone thermal degradation in GC-MS

Welcome to the technical support center for the analysis of N-Isopropylpentedrone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Isopropylpentedrone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, with a primary focus on thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is N-Isopropylpentedrone and why is its analysis challenging?

N-Isopropylpentedrone is a synthetic cathinone, a class of compounds known for their stimulant properties. Structurally, it is a β-keto amphetamine.[1] The primary challenge in its analysis via GC-MS is its thermal instability. Like many synthetic cathinones, N-Isopropylpentedrone is prone to degradation at the high temperatures typically used in GC inlets.[2]

Q2: What is the primary thermal degradation product of N-Isopropylpentedrone observed in GC-MS?

The most common thermal degradation of N-Isopropylpentedrone in the GC inlet is oxidative decomposition. This process involves the loss of two hydrogen atoms, resulting in the formation of an iminium ion. This degradation product is readily identifiable in the mass spectrum by a characteristic mass shift of -2 Daltons (Da) compared to the parent compound.[2][3]

Q3: At what temperatures does significant thermal degradation of N-Isopropylpentedrone occur?

Significant thermal degradation of synthetic cathinones, including N-Isopropylpentedrone, typically begins at temperatures between 250-350°C, which is within the range of standard GC inlet temperatures.[2] To minimize degradation, it is recommended to use injection port temperatures below 250°C.[2]

Q4: Are there alternative analytical techniques that can avoid thermal degradation?

Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable alternative for the analysis of thermally labile compounds like N-Isopropylpentedrone. LC-MS avoids the high temperatures associated with GC, thereby minimizing the risk of degradation and providing more accurate quantitative results.[4]

Troubleshooting Guide: Thermal Degradation in GC-MS Analysis

This guide provides a systematic approach to troubleshooting issues related to the thermal degradation of N-Isopropylpentedrone during GC-MS analysis.

Problem: Appearance of a significant peak with a mass-to-charge ratio (m/z) that is 2 Da lower than the parent N-Isopropylpentedrone ion.

This is the hallmark of thermal degradation. The following steps can be taken to mitigate this issue:

Step 1: Optimize GC Inlet Temperature

High inlet temperatures are the primary cause of thermal degradation for synthetic cathinones.

  • Recommendation: Lower the injection port temperature. Start with a temperature of 230°C and, if necessary, decrease it in increments of 10-20°C. The goal is to find the lowest temperature that allows for efficient volatilization of the analyte without causing significant degradation. Temperatures below 250°C are generally recommended.[2][3]

Step 2: Evaluate and Modify the GC Inlet Liner

The inlet liner can have active sites that promote thermal degradation.

  • Recommendation: Use a deactivated or silanized inlet liner. These liners have fewer active sites and can significantly reduce on-liner degradation. If you are using a liner with glass wool, consider that the wool itself can have active sites. Ensure the glass wool is also deactivated.

Step 3: Minimize Analyte Residence Time in the Inlet

The longer the analyte spends in the hot inlet, the more likely it is to degrade.

  • Recommendation: If using a splitless injection, minimize the splitless time. A shorter splitless time reduces the residence time of the analyte in the hot inlet. For more concentrated samples, consider using a split injection, which has a much shorter residence time.

Step 4: Consider Derivatization

Derivatization can improve the thermal stability of the analyte and enhance its chromatographic properties. Acylation is a common derivatization technique for cathinones.

  • Recommendation: Consider derivatizing N-Isopropylpentedrone with an acylating agent such as pentafluoropropionic anhydride (B1165640) (PFPA). The resulting derivative is often more thermally stable and can produce a more informative mass spectrum.

Data on the Impact of GC Inlet Temperature
Inlet Temperature (°C)Expected Observation for N-IsopropylpentedroneRecommendation
> 275Significant degradation, prominent degradation product peak (M-2 Da).Not recommended.
250 - 275Moderate degradation, both parent and degradation peaks are likely present.Use with caution, optimization is necessary.
< 250Minimized degradation, the parent compound peak should be predominant.Recommended starting point.

Experimental Protocols

The following is a validated GC-MS/MS method for the analysis of N-ethyl Pentedrone, a close structural analog of N-Isopropylpentedrone. This protocol can serve as a strong starting point for the development of a validated method for N-Isopropylpentedrone.

Sample Preparation (for oral fluid)

  • To the collected oral fluid sample, add 5 μL of a suitable internal standard (e.g., methylone-d3) and 200 μL of 0.5 M ammonium (B1175870) hydrogen carbonate.

  • Perform a liquid-liquid extraction with 2 mL of ethyl acetate (B1210297) by shaking for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatize the residue with 25 μL of pentafluoropropionic anhydride (PFPA) and 25 μL of ethyl acetate for 15 minutes at 70°C.

  • Dry the mixture again under nitrogen and reconstitute the final residue in 50 μL of ethyl acetate.

GC-MS/MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C (Optimization may be required, consider lower temperatures)
Injection Mode Splitless
Oven Program Initial temperature of 70°C, hold for 1 min, ramp to 310°C at 20°C/min, hold for 5 min
Carrier Gas Helium
Mass Spectrometer Agilent 7000D triple quadrupole MS (or equivalent)
Ionization Mode Electron Ionization (EI)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizations

Thermal_Degradation_Pathway N_Isopropylpentedrone N-Isopropylpentedrone (in GC Inlet) Degradation_Product Iminium Ion Degradation Product (M-2 Da) N_Isopropylpentedrone->Degradation_Product -2H Oxidation Oxidative Decomposition Heat High Temperature (>250°C) Heat->N_Isopropylpentedrone promotes Troubleshooting_Workflow Start Problem: Suspected Thermal Degradation (Peak at M-2 Da) Step1 Step 1: Lower GC Inlet Temperature (Target < 250°C) Start->Step1 Check1 Degradation Still an Issue? Step1->Check1 Step2 Step 2: Use Deactivated Inlet Liner Check2 Degradation Still an Issue? Step2->Check2 Step3 Step 3: Minimize Inlet Residence Time (e.g., shorter splitless time) Check3 Degradation Still an Issue? Step3->Check3 Step4 Step 4: Consider Derivatization (e.g., with PFPA) End Resolution: Minimized Degradation, Improved Analysis Step4->End Check1->Step2 Yes Check1->End No Check2->Step3 Yes Check2->End No Check3->Step4 Yes Check3->End No

References

Optimization

Optimizing injection port temperature for N-Isopropylpentedrone analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of N-Isopropylpentedrone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection port temperature for N-Isopropylpentedrone analysis?

A1: There is no single universal optimal temperature. N-Isopropylpentedrone, like other synthetic cathinones, is thermally labile, meaning it can degrade at high temperatures.[1][2][3] Therefore, the injection port temperature must be high enough to ensure efficient and reproducible vaporization of the analyte but low enough to prevent thermal degradation. A good starting point for the injector temperature is 250 °C.[4] The optimal temperature should then be determined empirically by performing a temperature study.

Q2: What are the signs of thermal degradation of N-Isopropylpentedrone in the GC inlet?

A2: Thermal degradation of N-Isopropylpentedrone can manifest in several ways in your chromatogram. You may observe the appearance of extra peaks, often with a characteristic mass shift.[1] For synthetic cathinones, oxidative decomposition can lead to the formation of an iminium ion, resulting in a mass shift of -2 Da.[1][5] Other signs include poor peak shape (tailing or fronting), reduced peak area for the target analyte, and a general decrease in sensitivity and reproducibility.[2][4]

Q3: My chromatogram shows significant peak tailing for N-Isopropylpentedrone. What are the potential causes and how can I fix it?

A3: Peak tailing for N-Isopropylpentedrone is a common issue and can be caused by several factors:

  • Active Sites: The analyte can interact with active sites in the injection port liner or on the column itself. Using a deactivated or silanized injection port liner can help minimize these interactions.[1]

  • Low Injection Port Temperature: If the temperature is too low, the analyte may not vaporize completely or quickly, leading to tailing.

  • Column Contamination: Buildup of non-volatile residues on the column can create active sites.

  • Improper Column Installation: If the column is not installed correctly in the injector, it can lead to poor peak shape.

To troubleshoot peak tailing, start by ensuring your injection port temperature is optimized. If the problem persists, try using a new, deactivated liner and trimming a small portion (e.g., 10-20 cm) from the front of the column.[6]

Q4: Can I use a different analytical technique if I consistently have issues with thermal degradation?

A4: Yes, if thermal degradation of N-Isopropylpentedrone proves to be a persistent issue, liquid chromatography-mass spectrometry (LC-MS) is a more suitable technique. LC-MS avoids the high temperatures associated with the GC injection port and is often used for the analysis of thermally unstable compounds.[1][7]

Experimental Protocols

Protocol 1: Optimizing Injection Port Temperature

This protocol describes a systematic approach to determine the optimal injection port temperature for the analysis of N-Isopropylpentedrone.

Objective: To find the injector temperature that provides the best peak shape and response for N-Isopropylpentedrone without causing significant thermal degradation.

Materials:

  • N-Isopropylpentedrone standard solution (e.g., 10 µg/mL in a suitable solvent like methanol (B129727) or acetonitrile)

  • GC-MS system with a split/splitless injector

  • Deactivated injector liner

Procedure:

  • Initial GC-MS Conditions: Set up your GC-MS with the initial parameters listed in the table below. The injection port temperature will be varied during the experiment.

  • Temperature Study:

    • Set the initial injection port temperature to a conservative value, for example, 220 °C.

    • Inject the N-Isopropylpentedrone standard solution.

    • Acquire the chromatogram and mass spectrum.

    • Increase the injection port temperature in increments of 10-20 °C (e.g., 240 °C, 260 °C, 280 °C, 300 °C).

    • At each temperature, inject the standard solution and acquire the data.

  • Data Analysis:

    • For each temperature, evaluate the following:

      • Peak Area: Monitor the peak area of the N-Isopropylpentedrone peak. An increase in temperature should generally lead to an increased response, but a sudden drop may indicate the onset of significant degradation.

      • Peak Shape: Visually inspect the peak shape. Look for a symmetrical, Gaussian peak. Note any tailing or fronting.

      • Degradation Products: Examine the chromatogram for the presence of any new peaks that may be degradation products. Check their mass spectra for characteristic fragments.

  • Determine Optimal Temperature: The optimal injection port temperature is the one that provides the highest peak area and the best peak shape for N-Isopropylpentedrone with minimal or no evidence of degradation products.

Data Presentation

Parameter Initial Recommended Value Notes
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common and versatile column for drug analysis.
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Program Initial: 100°C, hold for 1 minRamp: 20°C/min to 280°CHold: 5 min at 280°CThis is a starting point and may need to be optimized.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Full Scan (e.g., m/z 40-500)
Injector Temperature (°C) N-Isopropylpentedrone Peak Area (Arbitrary Units) Peak Shape (Symmetry/Tailing Factor) Observations (e.g., Degradation Peaks)
220
240
250
260
280
300

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of N-Isopropylpentedrone.

Issue: Poor Peak Shape (Tailing)

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) q1 Is the injection port temperature optimized? start->q1 sol1 Perform injector temperature study (see Protocol 1) q1->sol1 No q2 Are you using a deactivated liner? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Replace with a new, deactivated liner q2->sol2 No q3 Have you tried trimming the column? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Trim 10-20 cm from the front of the column q3->sol3 No q4 Is the column properly installed? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Re-install the column according to manufacturer's instructions q4->sol4 No end_node Consider LC-MS analysis or further method development q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Issue: Suspected Thermal Degradation

Troubleshooting_Thermal_Degradation start Suspected Thermal Degradation q1 Are there extra peaks with a -2 Da mass shift? start->q1 sol1 Lower the injection port temperature by 10-20 °C q1->sol1 Yes q3 Have you considered a different injection technique? q1->q3 No a1_yes Yes a1_no No q2 Does lowering the temperature reduce the degradation peak? sol1->q2 sol2 Re-optimize the temperature for the best signal-to-noise with minimal degradation q2->sol2 Yes q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Consider Programmed Temperature Vaporization (PTV) if available q3->sol3 No end_node Consider LC-MS analysis for thermally labile compounds q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

References

Troubleshooting

Strategies to improve N-Isopropylpentedrone solubility in aqueous buffers

This guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered when preparing aqueous solutions of N-Isopropylpentedrone hydrochloride (NIPH)...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered when preparing aqueous solutions of N-Isopropylpentedrone hydrochloride (NIPH) for experimental use.

Troubleshooting Guide for N-Isopropylpentedrone Solubility

Researchers may encounter issues with N-Isopropylpentedrone precipitating out of solution or failing to dissolve completely. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Cloudiness or Precipitation at Neutral pH The concentration exceeds the solubility limit in the aqueous buffer. NIPH hydrochloride has a reported solubility of approximately 10 mg/mL in PBS at pH 7.2.[1][2]1. Decrease the target concentration to ≤10 mg/mL.2. Utilize a co-solvent to prepare a more concentrated stock solution (See Protocol 1).3. Adjust the buffer pH to be more acidic (See Protocol 2).
Compound "Oils Out" or Forms a Film The free base form of the compound may be precipitating due to a buffer pH that is too high (alkaline).Ensure the buffer pH is neutral (7.2-7.4) or slightly acidic. Avoid alkaline buffers, which can deprotonate the amine hydrochloride, reducing aqueous solubility.[2]
Slow Dissolution Rate Insufficient physical agitation or low temperature. The particle size of the solid material may be large.1. Gently warm the solution to 37°C while stirring.[3]2. Use a vortex mixer or sonicate the solution briefly to increase the rate of dissolution.3. If possible, use micronized material to increase the surface area.[4]
Inconsistent Results Between Batches Variability in compound purity or buffer preparation. Impurities can significantly impact solubility.[3]1. Use high-purity N-Isopropylpentedrone hydrochloride (≥98%).[1]2. Ensure buffer components are fully dissolved and the final pH is accurately measured before adding the compound.
Precipitation After Adding to Cell Culture Media The final concentration of the compound and any co-solvent (like DMSO or ethanol) may be too high, or components in the media may interact with the compound.1. Ensure the final concentration of organic co-solvents is low (typically <0.5% v/v) to avoid solvent toxicity and precipitation.2. Prepare the final dilution immediately before use.

Solubility Data Summary

The solubility of N-Isopropylpentedrone is dependent on the solvent system used. The hydrochloride salt form is employed to enhance solubility in polar solvents.[2][3]

Solvent / BufferReported SolubilityReference
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1][2]
Ethanol (EtOH)~14 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)~16 mg/mL[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of N-Isopropylpentedrone?

A1: For the highest concentration, Dimethyl Sulfoxide (DMSO) is recommended, with a solubility of approximately 16 mg/mL.[1][2] Ethanol is also a suitable choice.[1][2] When using a co-solvent, it is critical to prepare a concentrated stock that can be diluted at least 1:200 into your final aqueous buffer to keep the organic solvent concentration minimal (e.g., ≤0.5%).[5]

Q2: Why is my compound not dissolving in water even though it's a hydrochloride salt?

A2: While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, this solubility is finite.[2][3] You may be attempting to prepare a solution that exceeds its maximum solubility limit of around 10 mg/mL in neutral buffers.[1][2] For higher concentrations, a co-solvent or pH adjustment is necessary.

Q3: Can I increase the solubility by changing the pH of my buffer?

A3: Yes. N-Isopropylpentedrone is a weak base, and its solubility is pH-dependent.[6] Lowering the pH (e.g., to pH 2.0-4.0) will further protonate the amine group, increasing its interaction with water and thereby enhancing solubility.[6] However, you must ensure the final pH is compatible with your experimental system (e.g., cell culture, animal model).

Q4: Is it safe to heat the solution to help it dissolve?

A4: Gentle warming (e.g., to 37°C) can help increase the rate of dissolution and is a common practice.[3] Avoid aggressive heating or boiling, as this can lead to the degradation of the compound.[2]

Q5: Will the compound be soluble in nonpolar organic solvents?

A5: No. The ionic character of N-Isopropylpentedrone hydrochloride makes it poorly soluble in nonpolar solvents like hexane (B92381) or toluene.[2][3] Stick to polar protic solvents (water, ethanol) or polar aprotic solvents (DMSO).[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution Using a Co-solvent

This protocol describes how to use a water-miscible organic solvent to create a concentrated stock solution.

  • Select a Co-solvent : Choose a high-purity, anhydrous co-solvent such as DMSO or ethanol.[7]

  • Weigh Compound : Accurately weigh the desired amount of N-Isopropylpentedrone hydrochloride in a sterile microcentrifuge tube.

  • Add Co-solvent : Add the calculated volume of the co-solvent to achieve a concentration at or below the known solubility limit (e.g., 15 mg/mL in DMSO).

  • Dissolve : Vortex the tube vigorously. If necessary, briefly sonicate the sample in a water bath until the solid is completely dissolved.

  • Storage : Store the stock solution at -20°C for long-term use or 4°C for short-term use, protected from light and moisture.[1]

  • Application : For experiments, dilute the stock solution into the final aqueous buffer. For instance, add 5 µL of a 10 mg/mL DMSO stock to 995 µL of buffer to achieve a final concentration of 50 µg/mL with 0.5% DMSO.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol is for instances where organic co-solvents must be avoided.

  • Prepare Buffer : Prepare your desired aqueous buffer (e.g., saline).

  • Create Slurry : Add the weighed N-Isopropylpentedrone hydrochloride to the buffer to create a slurry. Do not exceed the desired final concentration.

  • Adjust pH : While stirring the slurry, add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise. Monitor the solution for clarity.

  • Confirm Dissolution : Continue adding acid until the solution becomes completely clear, indicating full dissolution of the compound.

  • Measure Final pH : Measure the final pH of the solution. This pH is the minimum required for solubility at that specific concentration.

  • Compatibility Check : Ensure this final pH is suitable for your experiment before proceeding. If necessary, adjust the pH back towards neutral, being careful not to exceed the pH at which the compound precipitates.

Visualizations

Solubility Strategy Workflow

The following diagram outlines a logical workflow for troubleshooting and achieving the desired concentration of N-Isopropylpentedrone in an aqueous buffer.

G Solubility Enhancement Workflow for N-Isopropylpentedrone cluster_strategies Troubleshooting Strategies start Start: Prepare solution in aqueous buffer at target concentration check_sol Is the compound fully dissolved? start->check_sol success Success: Solution is ready for use check_sol->success Yes precip Problem: Precipitation or cloudiness occurs check_sol->precip No strategy1 Strategy 1: Reduce Concentration Is [C] <= 10 mg/mL? precip->strategy1 strategy2 Strategy 2: Use Co-Solvent (See Protocol 1) precip->strategy2 strategy3 Strategy 3: Adjust pH (See Protocol 2) precip->strategy3 strategy4 Strategy 4: Apply Physical Methods (Warm/Sonicate) precip->strategy4 recheck Re-evaluate solubility strategy1->recheck Try this first strategy2->recheck For high [C] stock strategy3->recheck If co-solvents are not allowed strategy4->recheck To speed up dissolution recheck->success Yes, dissolved recheck->precip No, still issue (try another strategy)

Caption: Decision workflow for solubilizing N-Isopropylpentedrone.

Mechanism of Action: Monoamine Transporter Inhibition

N-Isopropylpentedrone is presumed to act as an inhibitor of monoamine transporters, primarily targeting the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[1][3][8] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to stimulant effects.[9]

G Hypothesized Mechanism of N-Isopropylpentedrone (NIPH) cluster_transporters Presynaptic Transporters niph N-Isopropylpentedrone (NIPH) dat Dopamine Transporter (DAT) niph->dat Inhibits net Norepinephrine Transporter (NET) niph->net Inhibits reuptake Reuptake of Dopamine (DA) & Norepinephrine (NE) from Synapse dat->reuptake net->reuptake neuro_inc Increased Synaptic Concentration of DA & NE reuptake->neuro_inc Block leads to receptors Enhanced Postsynaptic Receptor Stimulation neuro_inc->receptors response Stimulant Effects (Cellular Response) receptors->response

Caption: NIPH blocks monoamine transporters to increase synaptic signaling.

References

Optimization

Technical Support Center: N-Isopropylpentedrone Degradation Product Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing N-Isop...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing N-Isopropylpentedrone degradation products.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental analysis of N-Isopropylpentedrone and its potential degradation products.

Question: During GC-MS analysis of N-Isopropylpentedrone, I observe a significant peak with a mass-to-charge ratio (m/z) that is 2 Da lower than the parent compound. What is the origin of this peak?

Answer: This observation is a well-documented artifact of the thermal degradation of N-Isopropylpentedrone in the hot injector port of the gas chromatograph.[1][2] Like other synthetic cathinones, N-Isopropylpentedrone is thermally labile and can undergo oxidative decomposition at elevated temperatures.[1][2] This process typically involves the loss of two hydrogen atoms, leading to the formation of a stable iminium ion, which is detected by the mass spectrometer.[1]

To mitigate this issue, consider the following troubleshooting steps:

  • Lower the Injector Temperature: Reducing the temperature of the GC inlet to below 250°C can significantly minimize thermal degradation.[1][3]

  • Use a Deactivated Liner: Employing a deactivated or silanized injection port liner can reduce the number of active sites that can promote the degradation of the analyte.[1]

  • Consider LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a more suitable technique for analyzing thermally unstable compounds like N-Isopropylpentedrone as it avoids the high temperatures associated with GC analysis.[1][3]

Question: My N-Isopropylpentedrone sample, stored in an aqueous solution, shows signs of degradation over time. What are the likely degradation pathways?

Answer: When stored in aqueous solutions, N-Isopropylpentedrone can be susceptible to hydrolytic degradation, and its stability is often pH-dependent.[1] For synthetic cathinones, acidic conditions generally improve stability.[1] Potential hydrolytic degradation pathways for N-Isopropylpentedrone, as a β-keto phenethylamine, could involve:

  • Reactions involving the beta-keto group: The ketone functional group can be a site for hydrolytic reactions.

  • Hydrolysis of the amine: Although less common for secondary amines, under certain pH and temperature conditions, cleavage of the C-N bond may occur.[1]

Question: What are the best practices for storing N-Isopropylpentedrone to ensure its stability?

Answer: For optimal stability, it is recommended to store N-Isopropylpentedrone as a solid in a cool, dark, and dry place. If solutions are required, they should be prepared fresh. For short-term storage of solutions, it is advisable to keep them at low temperatures and protected from light to minimize both hydrolytic and photolytic degradation.[1]

Question: What analytical techniques are recommended for the definitive identification and structural elucidation of unknown degradation products of N-Isopropylpentedrone?

Answer: For the definitive identification and structural characterization of unknown degradation products, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful techniques.[4][5][6]

  • LC-HRMS (e.g., Q-TOF or Orbitrap): This technique provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products and propose potential structures. Tandem MS (MS/MS) experiments can provide fragmentation patterns that further aid in structural elucidation.

  • NMR Spectroscopy (¹H, ¹³C, and 2D NMR): NMR provides detailed information about the chemical structure of the degradation products, allowing for unambiguous identification. Isolation of the degradation products by techniques like preparative HPLC is often necessary before NMR analysis.[7]

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study of N-Isopropylpentedrone. The data presented here is illustrative and should be replaced with experimental findings.

Stress ConditionStress LevelDurationN-Isopropylpentedrone Remaining (%)Major Degradation Product(s)% Degradation Product(s)
Thermal 150°C24 hours85.2Iminium Ion (m/z [M-2H]⁺)14.8
200°C24 hours62.7Iminium Ion (m/z [M-2H]⁺)37.3
250°C24 hours25.1Iminium Ion (m/z [M-2H]⁺)74.9
Acidic Hydrolysis 0.1 M HCl48 hours92.5Degradation Product A7.5
Alkaline Hydrolysis 0.1 M NaOH48 hours78.9Degradation Product B21.1
Oxidative 3% H₂O₂24 hours88.3Degradation Product C11.7
Photolytic UV Light (254 nm)72 hours95.1Degradation Product D4.9

Experimental Protocols

Protocol for a Forced Degradation Study of N-Isopropylpentedrone

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products under various stress conditions.[8][9][10]

  • Sample Preparation: Prepare a stock solution of N-Isopropylpentedrone hydrochloride in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and keep it at 60°C for a specified duration (e.g., 24, 48 hours).[8]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and keep it at 60°C for a specified duration.[8]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.[8]

    • Thermal Degradation: Expose the solid N-Isopropylpentedrone or its solution to elevated temperatures (e.g., 100-250°C) for a specified duration.

    • Photolytic Degradation: Expose the N-Isopropylpentedrone solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating LC-MS method.

Analytical Method: GC-MS for Thermal Degradation Analysis

This protocol provides a starting point for the analysis of N-Isopropylpentedrone and its thermal degradation product.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector. For minimizing degradation, a lower injector temperature (e.g., 220-250°C) is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

Analytical Method: LC-MS for Degradation Product Profiling

This protocol is suitable for the separation and identification of N-Isopropylpentedrone and its degradation products from forced degradation studies.

  • Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution analysis).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5-10% B, hold for 1 minute.

    • Increase to 95% B over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Perform full scan MS and data-dependent MS/MS to obtain fragmentation data for structural elucidation.

Visualizations

The following diagrams illustrate key processes in the analysis of N-Isopropylpentedrone degradation.

Thermal_Degradation_Pathway cluster_0 N-Isopropylpentedrone cluster_1 Thermal Stress (GC Injector) cluster_2 Iminium Ion Degradation Product N-Isopropylpentedrone Heat Δ (Heat) -2H (Oxidation) N-Isopropylpentedrone->Heat Iminium_Ion Iminium Ion (m/z = [M-2H]+) Heat->Iminium_Ion

Caption: Thermal degradation pathway of N-Isopropylpentedrone.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Sample N-Isopropylpentedrone Sample Thermal Thermal Stress Sample->Thermal Hydrolytic Hydrolytic Stress (Acid/Base) Sample->Hydrolytic Oxidative Oxidative Stress Sample->Oxidative Photolytic Photolytic Stress Sample->Photolytic GCMS GC-MS Analysis Thermal->GCMS LCMS LC-MS Analysis Hydrolytic->LCMS Oxidative->LCMS Photolytic->LCMS Data Data Analysis LCMS->Data GCMS->Data Structure Structure Elucidation (HRMS, NMR) Data->Structure Pathway Degradation Pathway Identification Structure->Pathway

Caption: Experimental workflow for degradation studies.

References

Troubleshooting

Minimizing matrix effects in LC-MS/MS analysis of N-Isopropylpentedrone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid C...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N-Isopropylpentedrone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N-Isopropylpentedrone?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as N-Isopropylpentedrone, due to the presence of co-eluting compounds from the sample matrix (e.g., blood, urine, plasma). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of synthetic cathinones, matrix effects are a significant concern that can compromise the reliability of results.

Q2: What are the common sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological samples include phospholipids (B1166683), salts, endogenous metabolites, and proteins. For whole blood and plasma, phospholipids are a major contributor to ion suppression. In urine, high salt concentrations and various organic acids can interfere with the ionization of N-Isopropylpentedrone.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the quantification of N-Isopropylpentedrone?

A4: While not strictly mandatory, the use of a SIL-IS is highly recommended for accurate and precise quantification of N-Isopropylpentedrone, especially in complex biological matrices. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations and improving the accuracy and reproducibility of the results.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of N-Isopropylpentedrone, with a focus on mitigating matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of N-Isopropylpentedrone.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) to remove interfering compounds. Refer to the Data Presentation section for a comparison of methods.2. Chromatographic Separation: Modify the LC gradient to better separate N-Isopropylpentedrone from the regions of ion suppression.3. Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is only feasible if the analyte concentration is sufficiently high.
Poor Reproducibility / High %RSD Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as the analyte, thereby correcting for variability.2. Improve Sample Cleanup: A more robust and consistent sample preparation method, like SPE, can minimize sample-to-sample variation in matrix components.
Peak Shape Distortion (Tailing, Fronting, Splitting) 1. Matrix Overload: High concentrations of matrix components are affecting the chromatography.2. Incompatible Injection Solvent: The solvent used to reconstitute the sample is too strong compared to the initial mobile phase.1. Enhance Sample Cleanup: Reduce the overall matrix load on the column with a more effective sample preparation technique.2. Solvent Matching: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.
Gradual Decrease in Signal Over a Batch Contamination Buildup: Accumulation of matrix components (e.g., phospholipids) on the analytical column or in the MS source.1. Implement a Column Wash: Include a strong wash step at the end of each chromatographic run to elute strongly retained matrix components.2. Guard Column: Use a guard column to protect the analytical column from contamination.3. Source Cleaning: Perform regular maintenance and cleaning of the MS ion source.
Unexpected Peaks or Interferences Metabolites or Degradation Products: N-Isopropylpentedrone may degrade or be metabolized, and these products can interfere with the analysis.1. Investigate Analyte Stability: Perform stability studies of N-Isopropylpentedrone in the sample matrix and under the storage and analytical conditions.2. Optimize Chromatography: Adjust the chromatographic method to separate the parent drug from any potential interferences.

Data Presentation

Comparison of Sample Preparation Techniques for N-Isopropylpentedrone Analysis

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of quantitative data for different techniques based on studies of synthetic cathinones in biological matrices.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 60-85-40 to -15 (Significant Suppression)Fast, simple, inexpensive.Minimal cleanup, high matrix effects, potential for analyte loss through co-precipitation.[4][5][6]
Liquid-Liquid Extraction (LLE) 70-95-25 to -5 (Moderate Suppression)Good for removing highly polar/non-polar interferences, relatively inexpensive.Can be labor-intensive, requires large volumes of organic solvents, may have emulsion formation issues.[7]
Solid-Phase Extraction (SPE) 85-105-15 to +5 (Minimal Suppression/Enhancement)High selectivity, excellent cleanup, reduced matrix effects, potential for analyte concentration.More expensive, requires method development, can be more time-consuming than PPT.[8]

Note: The values presented are typical ranges for synthetic cathinones and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Recommended Protocol: Solid-Phase Extraction (SPE) for N-Isopropylpentedrone from Whole Blood

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Sample Pre-treatment:

  • To 500 µL of whole blood, add 1 mL of 0.1 M HCl and the internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 5000 rpm for 10 minutes.

  • Decant the supernatant for SPE.

2. SPE Procedure (Mixed-Mode Cation Exchange Cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.

  • Washing:

  • Elution: Elute N-Isopropylpentedrone with 1 mL of a solution containing 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: To be determined by infusion of N-Isopropylpentedrone standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample pretreatment Pre-treatment (Acidification, Protein Precipitation) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS System reconstitution->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of N-Isopropylpentedrone.

troubleshooting_logic start Problem Encountered low_signal Low Signal / Poor Sensitivity? start->low_signal poor_repro Poor Reproducibility? start->poor_repro peak_shape Peak Shape Issues? start->peak_shape solution_sample_prep Optimize Sample Prep (e.g., use SPE) low_signal->solution_sample_prep Yes solution_chrom Optimize Chromatography low_signal->solution_chrom Yes poor_repro->solution_sample_prep Yes solution_is Use SIL-IS poor_repro->solution_is Yes peak_shape->solution_sample_prep Yes solution_solvent Check Injection Solvent peak_shape->solution_solvent Yes

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Optimization

Improving peak resolution for N-Isopropylpentedrone and its isomers in HPLC

Welcome to the technical support center for the HPLC analysis of N-Isopropylpentedrone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Isopropylpentedrone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve peak resolution and achieve robust separation.

Troubleshooting Guide: Common Peak Resolution Issues

Poor peak shape and inadequate resolution are common challenges in HPLC analysis. The following table outlines frequent problems encountered during the separation of N-Isopropylpentedrone and its isomers, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Interactions: Interaction of the basic analyte with acidic silanols on the column stationary phase.[1][2] - Column Overload: Injecting too much sample.[1][3] - Inappropriate Mobile Phase pH: The pH is close to the pKa of N-Isopropylpentedrone, causing it to be partially ionized.[4][5]- Adjust Mobile Phase pH: Lower the mobile phase pH to fully protonate the analyte.[1] - Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol (B1196071) interactions.[1] - Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (B128534) (TEA) into the mobile phase.[1] - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[1]
Peak Fronting - Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is chromatographically stronger than the mobile phase.[3] - Column Overload: High concentration of the analyte.[3]- Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase.[3] - Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column.
Split Peaks - Partially Blocked Column Frit: Particulate matter from the sample or system has clogged the inlet frit of the column.[1][3] - Column Void: A void has formed at the head of the column.[1][2] - Co-elution of Isomers: Incomplete separation of closely eluting isomers.- Install an In-line Filter: Use a filter before the column to trap particulates.[1] - Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection. - Replace Column: If a void is suspected, the column may need to be replaced.[1] - Optimize Separation Method: Adjust mobile phase composition, temperature, or change the stationary phase to improve resolution.
Poor Resolution - Inadequate Column Chemistry: The stationary phase is not selective enough for the isomers.[6] - Incorrect Mobile Phase Composition: The mobile phase strength is too high or too low. - Suboptimal Temperature: Column temperature is not optimized for the separation.[7]- Select an Appropriate Column: For positional isomers, consider a biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phase.[6][8][9] For enantiomers, a chiral stationary phase (CSP) is necessary.[10] - Optimize Mobile Phase: Systematically vary the organic modifier percentage and the mobile phase pH.[4][5] - Adjust Column Temperature: Evaluate the effect of temperature on selectivity and resolution.[7]
Fluctuating Retention Times - Inconsistent Mobile Phase Preparation: Variations in mobile phase composition between runs.[7] - Pump Malfunction: Leaks or air bubbles in the pump.[1][7] - Column Temperature Fluctuations: Unstable column temperature.[7]- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[7] - Degas Mobile Phase: Adequately degas the mobile phase before use.[3] - System Maintenance: Regularly check for leaks and perform pump maintenance.[1] - Use a Column Oven: Maintain a stable column temperature using a thermostat-controlled compartment.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for the achiral separation of N-Isopropylpentedrone from its positional isomers?

A1: For separating positional isomers of synthetic cathinones, a reversed-phase HPLC method using a biphenyl stationary phase is a highly effective starting point.[6] The unique π-π interactions offered by the biphenyl phase can provide the necessary selectivity to resolve isomers that are difficult to separate on a standard C18 column.[6][11]

Q2: How does mobile phase pH affect the chromatography of N-Isopropylpentedrone?

A2: N-Isopropylpentedrone is a basic compound. Therefore, the mobile phase pH plays a critical role in its retention and peak shape.[5][12] At a pH close to its pKa, the compound will exist in both ionized and non-ionized forms, which can lead to broad or split peaks.[4] To achieve good peak shape and reproducible retention, it is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[13] For basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated, which can improve peak symmetry and provide stable retention.[1]

Q3: I am observing peak tailing for N-Isopropylpentedrone on a C18 column. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds like N-Isopropylpentedrone on silica-based C18 columns is often due to secondary interactions with residual acidic silanol groups on the stationary phase.[1][2] To mitigate this, you can:

  • Lower the mobile phase pH: This will protonate the analyte and suppress the ionization of the silanol groups, reducing the unwanted interaction.[1]

  • Use a base-deactivated column: These columns have been end-capped to minimize the number of accessible silanol groups.[1]

  • Add a competing base: A small amount of an amine modifier, such as triethylamine (TEA), can be added to the mobile phase to compete with the analyte for the active silanol sites.[1]

Q4: What type of column should I use for the chiral separation of N-Isopropylpentedrone enantiomers?

A4: For the direct chiral separation of cathinone (B1664624) enantiomers by HPLC, chiral stationary phases (CSPs) are required.[10] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including synthetic cathinones.[10][14][15] Both normal-phase and reversed-phase modes can be effective with these columns.[14][16]

Q5: My resolution between two isomers is still not sufficient after optimizing the mobile phase. What else can I try?

A5: If mobile phase optimization is insufficient, consider the following:

  • Change the stationary phase: The selectivity of the column is a critical factor. If you are using a C18 column for positional isomers, switching to a biphenyl or PFP column may provide the necessary selectivity.[6][8][9] For chiral separations, screening different types of CSPs is often necessary.

  • Adjust the column temperature: Temperature can influence the selectivity of the separation.[7] Systematically varying the column temperature (e.g., in 5 °C increments) can sometimes improve the resolution between closely eluting peaks.

  • Modify the flow rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time.

Experimental Protocols

Protocol 1: Achiral Separation of N-Isopropylpentedrone Positional Isomers

This method is adapted from a published procedure for the separation of other synthetic cathinone positional isomers and provides a strong starting point.[6]

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    Time (min) % B
    0.0 30
    5.0 70
    5.1 30

    | 7.0 | 30 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70% A: 30% B).

Protocol 2: Chiral Separation of N-Isopropylpentedrone Enantiomers

This protocol provides a general starting point for developing a chiral separation method using a polysaccharide-based CSP.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., cellulose or amylose-based, 250 mm x 4.6 mm, 5 µm).

  • Mode 1: Normal Phase

    • Mobile Phase: n-Hexane / Isopropanol (B130326) / Diethylamine (e.g., 90:10:0.1, v/v/v). The ratio of hexane (B92381) to isopropanol can be adjusted to optimize retention and resolution.

    • Flow Rate: 1.0 mL/min.

  • Mode 2: Reversed Phase

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient or Isocratic Elution: Start with a high percentage of mobile phase A and adjust the gradient or isocratic hold to achieve separation.

    • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: For normal phase, dissolve the sample in the mobile phase. For reversed phase, dissolve the sample in the initial mobile phase composition.

Quantitative Data

The following table presents hypothetical, yet realistic, data for the separation of N-Isopropylpentedrone and a potential positional isomer using the achiral method described in Protocol 1. This data is for illustrative purposes to demonstrate an expected outcome.

CompoundRetention Time (min)Peak Asymmetry (USP)Resolution (USP)
N-Isopropylpentedrone4.251.1-
Positional Isomer4.501.2> 2.0

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution (Tailing, Fronting, Co-elution) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing check_method Review Method Parameters solution_coelution Optimize Mobile Phase (Gradient, % Organic) Change Column (e.g., C18 to Biphenyl) Adjust Temperature check_method->solution_coelution fronting Peak Fronting? tailing->fronting No solution_tailing Adjust Mobile Phase pH (Lower for basic analytes) Use Base-Deactivated Column Reduce Sample Load tailing->solution_tailing Yes coelution Co-elution? fronting->coelution No solution_fronting Dissolve Sample in Mobile Phase Reduce Sample Load fronting->solution_fronting Yes coelution->check_method No coelution->solution_coelution Yes end_node Improved Resolution solution_tailing->end_node solution_fronting->end_node solution_coelution->end_node

Caption: A flowchart for systematically troubleshooting common peak resolution issues in HPLC.

Logical Relationship for HPLC Method Development

G HPLC Method Development Strategy for Isomer Separation start Define Separation Goal (Achiral vs. Chiral) achiral Achiral Separation (Positional Isomers) start->achiral chiral Chiral Separation (Enantiomers) start->chiral select_column_achiral Select Column: Biphenyl or PFP achiral->select_column_achiral select_column_chiral Select Column: Polysaccharide CSP chiral->select_column_chiral optimize_mobile_phase Optimize Mobile Phase (% Organic, pH, Additives) select_column_achiral->optimize_mobile_phase select_column_chiral->optimize_mobile_phase optimize_temp_flow Optimize Temperature & Flow Rate optimize_mobile_phase->optimize_temp_flow validate Method Validation optimize_temp_flow->validate

Caption: A logical workflow for developing an HPLC method for isomer separation.

References

Troubleshooting

Addressing poor or incomplete derivatization of N-Isopropylpentedrone for GC-MS

Welcome to the technical support center for the GC-MS analysis of N-Isopropylpentedrone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of N-Isopropylpentedrone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the derivatization of this synthetic cathinone.

Troubleshooting Guide: Poor or Incomplete Derivatization

This guide addresses the common issue of poor or incomplete derivatization of N-Isopropylpentedrone, a critical step for successful GC-MS analysis.

Problem: Low or No Derivatization Product Detected

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Moisture Ensure all glassware is meticulously dried, use anhydrous solvents, and store derivatizing agents under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the derivatization reagent and the formed derivative, significantly reducing the yield.
Incorrect Reaction Temperature Optimize the incubation temperature. For acylation with reagents like PFPA or HFBA, a common starting point is 70°C.[1] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause degradation of the analyte or the derivative.
Inappropriate Reaction Time Adjust the incubation time. A typical duration for acylation is 20-30 minutes.[1] Insufficient time will result in an incomplete reaction.
Insufficient Derivatizing Agent Use a molar excess of the derivatizing agent to ensure the reaction goes to completion.
Degraded Derivatizing Agent Use fresh, high-quality derivatization reagents. Acylating agents are often sensitive to moisture and can degrade over time.
Thermal Degradation in GC Inlet N-Isopropylpentedrone may be susceptible to thermal degradation. Consider lowering the injector temperature. Derivatization can improve thermal stability.[2][3] If degradation persists, HPLC or LC-MS may be more suitable analytical techniques.[2]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor or incomplete derivatization of N-Isopropylpentedrone.

G cluster_0 Start: Poor/Incomplete Derivatization A Check for Moisture in Sample/Reagents? B Use Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) A->B Yes C Verify Reaction Time & Temperature? A->C No D Optimize Conditions (e.g., 70°C for 20-30 min for Acylation) C->D No E Sufficient Amount of Derivatizing Agent? C->E Yes F Use Molar Excess of Reagent E->F No G Is Derivatizing Agent Fresh? E->G Yes H Use Fresh, High-Quality Reagent G->H No I Consider Alternative Derivatization or Analytical Technique G->I Yes

Caption: Troubleshooting workflow for poor or incomplete derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of N-Isopropylpentedrone?

A1: Derivatization is crucial for several reasons:

  • Improved Thermal Stability: Cathinones can be thermally labile, and derivatization can increase their stability in the hot GC inlet.[2][3]

  • Enhanced Volatility: The derivatized compound is typically more volatile, leading to better chromatographic peak shape and shorter retention times.

  • Improved Mass Spectral Characteristics: Derivatization often yields derivatives with characteristic high-mass fragments, which can improve sensitivity and selectivity in mass spectrometric detection.

  • Better Chromatographic Resolution: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites in the GC system and thus improving peak symmetry.

Q2: Which derivatizing agent is recommended for N-Isopropylpentedrone?

A2: For synthetic cathinones like N-Isopropylpentedrone, acylation with fluorinated anhydrides is a common and effective approach. Based on studies of similar compounds, Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are often the best choices, followed by Trifluoroacetic Anhydride (TFA).[1][4][5] PFPA, in particular, has been shown to be highly effective for the derivatization of several cathinones.[1]

Q3: I am observing multiple peaks for my derivatized sample. What could be the cause?

A3: The presence of a keto group in N-Isopropylpentedrone can lead to the formation of multiple derivatives due to keto-enol tautomerism. To address this, a two-step derivatization process is recommended:

  • Oximation: First, react the sample with an oximation reagent (e.g., hydroxylamine (B1172632) hydrochloride in pyridine) to convert the keto group into a stable oxime.

  • Silylation or Acylation: Subsequently, derivatize the remaining active hydrogens (e.g., on the amine group) using a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or an acylating agent.

This two-step approach prevents the formation of multiple products from the keto group.

Q4: Can I analyze N-Isopropylpentedrone without derivatization?

A4: While direct analysis of some cathinones by GC-MS is possible, it often leads to poor peak shape, low sensitivity, and potential thermal degradation in the injector. Derivatization is highly recommended to obtain reliable and reproducible results. If issues with derivatization persist, consider alternative analytical techniques such as HPLC or LC-MS, which do not require the analyte to be volatile.[2]

Experimental Protocols

Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is a general procedure for the acylation of N-Isopropylpentedrone.

Materials:

  • N-Isopropylpentedrone sample

  • Internal standard (e.g., deuterated analogue)

  • Ethyl acetate (B1210297) (anhydrous)

  • Pentafluoropropionic Anhydride (PFPA)

  • Nitrogen gas supply

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Evaporate a solution containing the N-Isopropylpentedrone sample and internal standard to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous ethyl acetate to the dried extract.

    • Add 50 µL of PFPA.

    • Vortex the mixture for 30 seconds.

    • Incubate at 70°C for 20 minutes.[6]

  • Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.

Protocol 2: Two-Step Oximation and Trimethylsilylation

This protocol is designed to prevent the formation of multiple derivatives due to the keto group.

Materials:

  • N-Isopropylpentedrone sample

  • Hydroxylamine hydrochloride in pyridine (B92270) solution

  • N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

  • Nitrogen gas supply

  • Heating block or oven

Procedure:

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Oximation:

    • Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample extract.

    • Heat the mixture to form the oxime derivative of the keto group.

  • Evaporation: Evaporate the pyridine under a stream of nitrogen.

  • Trimethylsilylation:

    • Add MSTFA to the dried residue.

    • Heat the mixture to complete the silylation of the amine group.

  • Analysis: Inject an aliquot of the final solution into the GC-MS.

General Derivatization Workflow Diagram

G cluster_0 General Derivatization Workflow A Sample Preparation (e.g., Extraction, Concentration) B Evaporation to Dryness A->B C Derivatization (e.g., Acylation or Two-Step Oximation/Silylation) B->C D Final Preparation (e.g., Evaporation, Reconstitution) C->D E GC-MS Analysis D->E

Caption: A generalized workflow for the derivatization of N-Isopropylpentedrone.

References

Optimization

N-Isopropylpentedrone stability testing and establishing a re-test period

Technical Support Center: N-Isopropylpentedrone Stability This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for N-Isopropylpen...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Isopropylpentedrone Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for N-Isopropylpentedrone and establishing an appropriate re-test period.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of N-Isopropylpentedrone?

N-Isopropylpentedrone, a synthetic cathinone, is known to be a labile molecule, particularly susceptible to thermal and pH-dependent degradation.[1][2] Like other β-keto amphetamines, its stability is influenced by temperature, storage solvent, pH, and exposure to light.[2][3][4] For optimal stability, it should be stored in a cool, dark, and dry place, preferably in a tightly sealed container.

Q2: I'm observing an unexpected peak with a mass 2 Da lower than the parent compound during GC-MS analysis. What is the likely cause?

This is a common issue when analyzing synthetic cathinones with Gas Chromatography-Mass Spectrometry (GC-MS).[4] The high temperatures of the GC injection port can cause thermal degradation through oxidative decomposition.[5] This process often involves the loss of two hydrogen atoms, leading to the formation of an iminium ion, which results in the characteristic 2 Dalton mass shift.[4][5]

Troubleshooting steps include:

  • Lower the injection port temperature: Reducing the inlet temperature can minimize thermal breakdown.[4]

  • Use a deactivated liner: A silanized or otherwise deactivated injection port liner can reduce active sites that promote degradation.[1]

  • Consider LC-MS analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is often a more suitable technique for analyzing thermally unstable compounds like N-Isopropylpentedrone as it avoids the high temperatures associated with GC.[1]

Q3: How do different solvents and storage temperatures affect the stability of N-Isopropylpentedrone?

Studies on related synthetic cathinones show that both solvent and temperature play a critical role in stability.[3][6]

  • Solvents: Acetonitrile generally appears to be a better solvent for storage than methanol, where significant degradation has been observed.[3][6]

  • Temperature: Stability is significantly improved at lower temperatures. Storage at -20°C is recommended for long-term preservation.[7] Room temperature storage can lead to rapid degradation, with noticeable losses occurring in as little as three days for some cathinones.[3][6]

Q4: What is a "re-test period" and how is it different from an "expiration date"?

A re-test period is the timeframe during which a drug substance is expected to remain within its specified quality limits when stored under the defined conditions.[8] At the end of this period, the material should be re-analyzed to confirm it is still suitable for use.[8] An expiration date , conversely, indicates the date after which the substance should not be used, and its re-testing is not permitted to extend its use.[8] For research and early development substances, a re-test period is more common.[8]

Q5: How do I design a stability study to establish a re-test period for N-Isopropylpentedrone?

A stability study should be designed based on ICH Q1A(R2) guidelines. The study should evaluate the substance under various environmental conditions over time. Key components include:

  • Long-Term Stability Testing: The substance is stored under recommended conditions (e.g., -20°C) and tested at regular intervals (e.g., every 3 months for the first year, every 6 months for the second, and annually thereafter).

  • Accelerated Stability Testing: The substance is stored under stressed conditions (e.g., 25°C/60% RH or 40°C/75% RH) for a shorter duration (e.g., 6 months). Data from these studies can help predict the degradation profile and are used to propose an initial re-test period.[9][10]

  • Forced Degradation Studies: The substance is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

1. Objective: To evaluate the stability of N-Isopropylpentedrone under long-term and accelerated storage conditions to establish a re-test period.

2. Materials:

  • N-Isopropylpentedrone (minimum of three batches).
  • Validated stability-indicating HPLC or LC-MS method.
  • Climate-controlled stability chambers.
  • Appropriate storage containers (e.g., amber glass vials).

3. Procedure:

  • Sample Preparation: Aliquot N-Isopropylpentedrone from each batch into separate, tightly sealed containers for each time point and storage condition.
  • Initial Analysis (Time 0): Analyze samples from each batch to establish the initial purity, impurity profile, and other relevant quality attributes.
  • Storage Conditions:
  • Long-Term: -20°C ± 5°C.[7]
  • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
  • Testing Schedule:
  • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
  • Accelerated: Test at 0, 3, and 6 months.
  • Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products, and other specified tests.

Protocol 2: Forced Degradation Study

1. Objective: To identify potential degradation pathways of N-Isopropylpentedrone and validate the stability-indicating power of the analytical method.

2. Materials:

  • N-Isopropylpentedrone.
  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
  • HPLC or LC-MS system with a photodiode array (PDA) or mass spectrometric detector.

3. Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 48 hours.
  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 48 hours.
  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 48 hours.
  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.[5]
  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples using the analytical method to assess the degree of degradation and the peak purity of the main component.

Data Presentation

Table 1: Example Long-Term Stability Data for N-Isopropylpentedrone at -20°C

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.15White Powder
399.70.20White Powder
699.80.18White Powder
1299.60.25White Powder
2499.50.35White Powder

Table 2: Example Accelerated Stability Data for N-Isopropylpentedrone at 25°C/60% RH

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.15White Powder
398.51.20Off-white Powder
697.12.55Yellowish Powder

Visualizations

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis & Reporting start Start: Define Stability Protocol batches Procure ≥3 Batches of N-Isopropylpentedrone start->batches method Validate Stability-Indicating Analytical Method batches->method time0 Time 0 Analysis (Baseline Data) method->time0 storage Place Samples in Long-Term (-20°C) & Accelerated (25°C/60%RH) Storage time0->storage testing Conduct Testing at Scheduled Time Points storage->testing data Compile & Analyze Data (Assay, Impurities) testing->data eval Evaluate Trends & Identify Significant Changes data->eval retest Propose Re-test Period Based on Long-Term Data eval->retest report Prepare Stability Report retest->report end end report->end End

Caption: Workflow for a stability study to establish a re-test period.

G cluster_process Thermal Degradation Pathway in GC-MS parent N-Isopropylpentedrone (M) intermediate Oxidative Decomposition (-2H) parent->intermediate High Temp Inlet product Iminium Ion Degradant (M-2) intermediate->product

Caption: Thermal degradation of N-Isopropylpentedrone in a GC-MS.

References

Troubleshooting

Overcoming challenges in N-Isopropylpentedrone quantification due to instability

Technical Support Center: N-Isopropylpentedrone (NIPDP) Quantification This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associat...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Isopropylpentedrone (NIPDP) Quantification

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the quantification of N-Isopropylpentedrone (NIPDP), a synthetic cathinone (B1664624) known for its instability.

Frequently Asked Questions (FAQs)

Q1: What makes N-Isopropylpentedrone (NIPDP) quantification so challenging?

A1: The primary challenge in quantifying NIPDP stems from its chemical instability. Like many synthetic cathinones, NIPDP possesses a β-keto functional group which makes it susceptible to degradation under various conditions.[1] Instability can occur during sample collection, storage, processing, and analysis, leading to underestimation of the true concentration.[2][3] Key factors contributing to degradation include temperature, pH, and the analytical technique employed.[4]

Q2: What are the primary degradation pathways for NIPDP?

A2: NIPDP is prone to thermal degradation, especially during Gas Chromatography-Mass Spectrometry (GC-MS) analysis where high temperatures are used in the injection port.[1][5][6] This can lead to the formation of degradation products, such as an iminium ion resulting from a 2 Da mass loss, which can complicate data interpretation.[1][7] Other potential degradation pathways, catalyzed by factors like pH, may include hydrolysis of the imine after tautomerism.[8]

Q3: What are the recommended storage conditions for NIPDP standards and biological samples?

A3: To minimize degradation, both analytical standards and biological samples containing NIPDP should be stored at low temperatures. For long-term storage, -20°C or lower is highly recommended.[9][10] Studies on similar cathinones show significant degradation at room temperature (20°C) and even under refrigeration (4°C) over time.[9][10][11] Acidification of biological samples can also play a crucial role in enhancing the stability of cathinones.[4] Avoid repeated freeze-thaw cycles.

Q4: Is GC-MS a suitable technique for NIPDP analysis?

A4: While GC-MS can be used, it presents significant challenges due to the thermal instability of NIPDP.[6] The high temperatures of the GC inlet can cause the molecule to degrade before it even reaches the analytical column, leading to inaccurate quantification and the appearance of artifact peaks.[1][5][6][7] If GC-MS must be used, it is critical to minimize injection port temperatures and the analyte's residence time in the inlet.[1]

Q5: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method?

A5: LC-MS/MS is the preferred method because it operates at lower temperatures, thus avoiding the thermal degradation issues inherent to GC-MS.[7] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the intact parent molecule.[12] The use of an acidic mobile phase, such as one containing 0.1% formic acid, can aid in the protonation of NIPDP for positive ion mode detection and may also improve stability during the run.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal 1. Degradation during storage: Samples/standards stored improperly (e.g., at room temp).2. Degradation during sample preparation: Prolonged extraction time, exposure to high temperatures or unfavorable pH.3. Thermal degradation in GC inlet or LC source: Injection port/source temperature is too high.[13]1. Verify Storage: Ensure all samples and standards were consistently stored at ≤ -20°C. Prepare fresh working standards.2. Optimize Prep: Keep samples on ice, minimize extraction time, and consider acidification of the sample matrix.[4]3. Lower Temperatures: For GC, use the lowest possible inlet temperature. For LC-MS, optimize source temperature to the lowest effective setting.
Poor Reproducibility / High %RSD 1. Inconsistent sample handling: Variation in time between sample thawing, extraction, and injection.2. Ongoing degradation in autosampler: Samples degrading while waiting for injection.3. pH variability: Inconsistent pH across samples and standards affecting stability or ionization.1. Standardize Workflow: Implement a strict, consistent timeline for sample processing.[2]2. Cool Autosampler: Set the autosampler temperature to 4°C to slow degradation in the queue.3. Use Buffers: Ensure mobile phases and reconstitution solvents are buffered to a consistent, acidic pH.
Unexpected Peaks in Chromatogram 1. Degradation Products: The extra peaks are likely degradation products of NIPDP.[1]2. Sample Carry-over: Residual analyte from a previous, high-concentration injection.[14]3. Matrix Interference: Co-eluting compounds from the biological matrix are not being adequately removed.[12]1. Confirm Identity: Use high-resolution MS or analyze product ion scans to identify the mass of the unexpected peaks. Compare with known degradation pathways (e.g., loss of 2 Da).[1]2. Optimize Wash Method: Increase the strength and volume of the needle/injector wash solution.3. Improve Cleanup: Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the chromatographic gradient is sufficient to separate the analyte from interferences.

Quantitative Data Summary

The following tables provide illustrative stability data for synthetic cathinones, which can be used as a guideline for handling NIPDP.

Table 1: Stability of a Representative Cathinone (Mephedrone) in Methanol (B129727) at Various Temperatures (Data adapted from studies on similar compounds to infer NIPDP behavior)

Storage Temperature% Concentration Loss after 3 Days% Concentration Loss after 14 Days% Concentration Loss after 30 Days
20°C (Room Temp) 32.3 ± 6.1%[10][11]>50%87.6 ± 3.9%[10][11]
4°C (Refrigerator) <10%23.3 ± 9.0%[10][11]51.3 ± 5.6%[10][11]
-20°C (Freezer) No significant lossNo significant lossNo significant loss[9]

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of NIPDP

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Determine empirically by infusing a standard solution
Source Temp. Start at a low value (e.g., 350-400°C) and optimize

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standards

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of NIPDP reference standard. Dissolve in a Class A 10 mL volumetric flask using methanol or acetonitrile. Sonicate briefly to ensure complete dissolution. Store at -20°C in an amber vial.

  • Working Solutions: Prepare serial dilutions from the stock solution using methanol or acetonitrile to create calibration standards and quality control (QC) samples.

  • Stability Note: Prepare fresh working solutions at least weekly. Stock solutions should be monitored for degradation monthly. Mephedrone, a similar cathinone, is more stable in acetonitrile than in methanol.[10]

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an appropriate internal standard and 500 µL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6). Vortex briefly.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL methanol, 2 mL deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL deionized water, followed by 2 mL of an acidic wash (e.g., 0.1 M acetic acid), and finally 2 mL of methanol to remove interferences.

  • Elution: Elute the NIPDP with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Analyte Signal

start Start: Low/No NIPDP Signal check_standards Prepare Fresh Standards & QCs start->check_standards reinject Re-inject New Standards check_standards->reinject signal_ok Signal Restored? reinject->signal_ok issue_standards Root Cause: Degraded Standards signal_ok->issue_standards Yes check_samples Investigate Sample Handling signal_ok->check_samples No end End issue_standards->end prep_fresh Re-extract a Fresh Aliquot (Keep Cold, Minimize Time) check_samples->prep_fresh signal_ok2 Signal Restored? prep_fresh->signal_ok2 issue_prep Root Cause: Sample Prep Degradation signal_ok2->issue_prep Yes check_instrument Investigate Instrument Parameters (e.g., Source Temp, Gas Flow) signal_ok2->check_instrument No issue_prep->end check_instrument->end

Caption: Logical workflow for troubleshooting low NIPDP signal.

Diagram 2: General Experimental Workflow for NIPDP Quantification

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt storage Storage at <= -20 C sample_receipt->storage sample_prep Sample Preparation (SPE or LLE) storage->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_proc Data Processing analysis->data_proc review Data Review & QC data_proc->review report Final Report review->report

Caption: Standard workflow for NIPDP analysis from sample receipt to reporting.

Diagram 3: Postulated Degradation Pathway of NIPDP in GC-MS

parent N-Isopropylpentedrone (Parent Molecule) degradation_product Iminium Cation (Degradation Product, M-2) parent->degradation_product Thermal Stress (High Temp Inlet) - 2H+

Caption: Proposed thermal degradation of NIPDP in a GC-MS system.

References

Reference Data & Comparative Studies

Validation

Comparative Guide to the Analytical Validation of N-Isopropylpentedrone Quantification Methods

This guide provides a comparative overview of two primary analytical techniques for the quantification of N-Isopropylpentedrone, a synthetic cathinone (B1664624). Given the limited availability of specific experimental d...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two primary analytical techniques for the quantification of N-Isopropylpentedrone, a synthetic cathinone (B1664624). Given the limited availability of specific experimental data for N-Isopropylpentedrone, this guide leverages data from structurally related synthetic cathinones to provide a robust comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Introduction to N-Isopropylpentedrone

N-Isopropylpentedrone is a synthetic stimulant of the cathinone class, characterized by a β-keto amphetamine structure.[1] Like other substituted cathinones, it is presumed to exert its psychoactive effects by inhibiting monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters.[1][2] The reliable quantification of N-Isopropylpentedrone in various biological matrices is crucial for forensic investigations, clinical toxicology, and pharmacological research.

Analytical Methodologies: A Comparative Overview

The two most prevalent and reliable analytical methods for the identification and quantification of synthetic cathinones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Both techniques offer high sensitivity and selectivity, but they differ in their sample preparation requirements, instrumentation, and the types of matrices for which they are best suited.

Performance Comparison

The following table summarizes the typical validation parameters for the quantification of synthetic cathinones using GC-MS and LC-MS/MS, providing a comparative framework for the analysis of N-Isopropylpentedrone.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range Typically in the range of 10 - 800 ng/mL in blood.[3]Can achieve lower limits, often in the range of 0.075 ng/g in oral fluid.[5]
Limit of Detection (LOD) Approximately 5 ng/mL for most target cathinones in blood.[3]Can range from 0.003 to 0.03 ng/g in oral fluid.[5]
Limit of Quantification (LOQ) Around 10 ng/mL in blood.[3]Can be set as low as 0.075 ng/g in oral fluid.[5]
Accuracy High, with extraction efficiency often exceeding 73%.[3]High, with good recovery rates.[6]
Precision Good, with coefficients of determination (r²) typically > 0.99.[3]Excellent, with high reproducibility.[6]
Sample Preparation Often requires derivatization, especially for polar analytes.[3][5]Generally requires less extensive sample preparation (e.g., "dilute and shoot").[7]
Matrix Effects Can be susceptible to matrix interferences.[8]Can be significantly affected by matrix suppression or enhancement of the signal.[9][10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the analysis of synthetic cathinones in a biological matrix (e.g., blood, urine) and is adaptable for N-Isopropylpentedrone.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a solid phase extraction column.

  • Load the pre-treated sample (e.g., 1 mL of blood).

  • Wash the column to remove interferences.

  • Elute the analyte of interest using an appropriate solvent.

  • Evaporate the eluent to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent (e.g., pentafluoropropionic anhydride) to improve the volatility and thermal stability of the analyte.[11]

  • Incubate the mixture to allow the reaction to complete.

3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Separation: Utilize a capillary column (e.g., DB-624) to separate the analytes based on their boiling points and interactions with the stationary phase.[12]

  • Ionization: Employ electron ionization (EI) to fragment the analyte molecules.

  • Detection: Use a mass spectrometer to detect the characteristic fragment ions of the derivatized N-Isopropylpentedrone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the quantification of synthetic cathinones in matrices like oral fluid or plasma.

1. Sample Preparation (Liquid-Liquid Extraction - LLE or "Dilute and Shoot")

  • LLE:

    • Add an extraction solvent to the sample.

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer containing the analyte to a new tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.[11]

  • "Dilute and Shoot":

    • Dilute the sample with a suitable solvent (e.g., methanol).

    • Centrifuge to pellet any precipitates.

    • Inject the supernatant directly into the LC-MS/MS system.[9]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Use a suitable column (e.g., C18) to separate N-Isopropylpentedrone from other matrix components.[9]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[6]

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source to ionize the analyte.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] This involves selecting a specific precursor ion for N-Isopropylpentedrone and monitoring for specific product ions after fragmentation.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Analysis sample Biological Sample (e.g., Blood, Urine, Oral Fluid) extraction Extraction (SPE or LLE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution gcms GC-MS reconstitution->gcms lcmsms LC-MS/MS reconstitution->lcmsms quantification Quantification gcms->quantification lcmsms->quantification validation Method Validation quantification->validation

Caption: A typical experimental workflow for the quantification of N-Isopropylpentedrone.

signaling_pathway cluster_synapse Synaptic Cleft pre_neuron Presynaptic Neuron dopamine Dopamine pre_neuron->dopamine Release norepinephrine Norepinephrine pre_neuron->norepinephrine Release post_neuron Postsynaptic Neuron dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) dopamine->post_neuron Signal dopamine->dat Reuptake norepinephrine->post_neuron Signal norepinephrine->net Reuptake n_iso N-Isopropylpentedrone n_iso->dat Inhibits n_iso->net Inhibits

Caption: Mechanism of action of N-Isopropylpentedrone at the monoamine transporters.

References

Comparative

Comparative Analysis of Locomotor Effects: N-Isopropylpentedrone and Pentedrone

A guide for researchers and drug development professionals on the stimulant properties of two synthetic cathinones. This guide provides a comparative analysis of the locomotor stimulant effects of N-Isopropylpentedrone a...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the stimulant properties of two synthetic cathinones.

This guide provides a comparative analysis of the locomotor stimulant effects of N-Isopropylpentedrone and its structural analog, pentedrone (B609907). While experimental data on pentedrone's effects are available, specific studies on N-Isopropylpentedrone's locomotor activity are limited in publicly available scientific literature.[1] Therefore, this comparison infers the potential activity of N-Isopropylpentedrone based on the established pharmacological profile of pentedrone and other related synthetic cathinones.

Both N-Isopropylpentedrone and pentedrone are synthetic cathinones, a class of psychoactive substances that are structurally related to the naturally occurring stimulant found in the khat plant.[2][3] These compounds are characterized by a β-keto group on the phenethylamine (B48288) backbone.[1][4] The primary mechanism of action for synthetic cathinones is believed to be the inhibition of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters like dopamine (B1211576) and norepinephrine.[1][5][6] This action on the central nervous system is responsible for their stimulant effects, including increased locomotor activity.[1][7]

Quantitative Comparison of Locomotor Effects

The following table summarizes the available quantitative data on the locomotor effects of pentedrone and provides a predictive profile for N-Isopropylpentedrone based on its structural similarity.

CompoundAnimal ModelDose Range (mg/kg, i.p.)Peak Locomotor EffectDuration of Action (minutes)ED₅₀ (mg/kg)Reference
Pentedrone Mice2.5 - 25196 ± 11% of vehicle control90 - 1404.70 ± 0.10[1]
Pentedrone Rats (Male & Female)0.5 - 10.0Dose-dependent increaseLongest lasting among tested cathinonesNot specified[8][9]
N-Isopropylpentedrone Not availablePredicted to be similar to pentedronePredicted to be a potent stimulantPredicted to be similar to or slightly longer than pentedroneNot available[1][5]

It is anticipated that N-Isopropylpentedrone hydrochloride will exhibit dose-dependent locomotor stimulant effects. The N-isopropyl substitution may influence its potency and duration of action compared to pentedrone.[1]

Experimental Protocols

The data for pentedrone's locomotor activity was primarily obtained from open-field locomotor activity assays in rodents. A generalized experimental protocol for such a study is as follows:

1. Animal Subjects: Male Swiss-Webster mice or Wistar rats are commonly used.[8][9] The animals are housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

2. Habituation: Prior to testing, the animals are habituated to the testing environment (the open-field arena) to minimize novelty-induced hyperactivity.[1]

3. Drug Administration: The test compound (e.g., pentedrone hydrochloride) or a vehicle control (e.g., saline) is administered to the animals, typically via an intraperitoneal (i.p.) injection.[1]

4. Data Collection: Immediately following the injection, each animal is placed individually into an open-field arena. These arenas are equipped with automated activity monitoring systems, such as infrared beam breaks, to record locomotor activity. Key parameters measured include:

  • Horizontal Activity: The number of beam breaks in the x-y plane, indicating distance traveled.
  • Vertical Activity (Rearing): The number of beam breaks in the z-plane, indicating exploratory behavior.
  • Stereotypic Behavior: Repetitive, patterned movements that can be indicative of high-dose stimulant effects.

5. Data Analysis: The collected data is analyzed to determine the dose-dependent effects of the compound on locomotor activity. The total distance traveled or the number of beam breaks over a specified time period (e.g., 60-120 minutes) is quantified.[1] Statistical analysis is performed to compare the effects of different doses of the drug to the vehicle control. The effective dose 50 (ED₅₀), which is the dose that produces 50% of the maximal effect, is often calculated.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying neurobiological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Subjects Animal Subjects (e.g., Mice, Rats) Habituation Habituation to Open-Field Arena Animal_Subjects->Habituation Acclimatization Drug_Admin Drug Administration (i.p. injection) Habituation->Drug_Admin Begin Trial Data_Collection Data Collection in Open-Field Arena Drug_Admin->Data_Collection Immediate Placement Data_Analysis Data Analysis Data_Collection->Data_Analysis Raw Data Results Results (e.g., Dose-Response Curves, ED₅₀) Data_Analysis->Results Statistical Processing

Caption: A typical experimental workflow for assessing locomotor activity in rodents.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_drug_action Drug Action Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Norepinephrine Norepinephrine Presynaptic->Norepinephrine Release Postsynaptic Postsynaptic Neuron Increased_Signaling Increased Dopaminergic & Noradrenergic Signaling Postsynaptic->Increased_Signaling Leads to DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Cathinone N-Isopropylpentedrone or Pentedrone Cathinone->DAT Inhibition Cathinone->NET Inhibition Dopamine->Postsynaptic Binding Dopamine->DAT Reuptake Norepinephrine->Postsynaptic Binding Norepinephrine->NET Reuptake Locomotor_Activity Increased Locomotor Activity Increased_Signaling->Locomotor_Activity Results in

References

Validation

N-Isopropylpentedrone's Receptor Binding Affinity in the Cathinone Landscape: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel psychoactive substances with neural receptors is paramount. This guide provides a comparative analysis of t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel psychoactive substances with neural receptors is paramount. This guide provides a comparative analysis of the receptor binding affinity of N-Isopropylpentedrone against a range of other synthetic cathinones, supported by available experimental data and methodologies.

While specific quantitative binding data for N-Isopropylpentedrone remains limited in publicly accessible literature, its pharmacological profile can be inferred from its structural analogs.[1][2] N-Isopropylpentedrone is an analog of pentedrone, featuring an isopropyl group on the nitrogen atom.[1][2] Like other substituted cathinones, its psychoactive effects are presumed to be mediated by its interaction with monoamine transporters.[1][2][3] This guide synthesizes the available data on related cathinones to provide a predictive framework for N-Isopropylpentedrone's receptor binding profile.

Synthetic cathinones primarily exert their effects by inhibiting the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), leading to increased extracellular concentrations of these neurotransmitters.[4][5][6] The potency and selectivity of these compounds for the different transporters account for their varying pharmacological effects.[4][7][8] Some cathinones act as pure uptake inhibitors, similar to cocaine, while others can also act as substrate-releasers, similar to amphetamine.[4][5]

Comparative Receptor Binding Affinities of Cathinones

The following table summarizes the in vitro binding affinities (Ki, IC50 in nM) of several cathinones at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. This data provides a basis for understanding the structure-activity relationships within the cathinone (B1664624) class and for predicting the likely profile of N-Isopropylpentedrone.

CompoundhDAT (Ki/IC50, nM)hSERT (Ki/IC50, nM)hNET (Ki/IC50, nM)Primary ActionReference
Pentedrone13.7203053.6Inhibitor[4]
N-Ethylpentedrone (NEP)88.5114038.6Inhibitor[9]
Methcathinone133313377.4Releaser[7][8]
Mephedrone1290570310Releaser[7][8]
Methylone30303401480Releaser[7][8]
MDPV2.4337016.5Inhibitor[7][8]
α-PVP5.1>1000025.9Inhibitor[4]
Cocaine270310480Inhibitor[7][8]

Based on the data for its close structural analog, pentedrone, N-Isopropylpentedrone is anticipated to be a potent inhibitor of DAT and NET, with significantly weaker activity at SERT.[2] The addition of the N-isopropyl group may influence its potency and selectivity compared to pentedrone.[3]

Experimental Protocols: Receptor Binding Assays

The binding affinities presented are typically determined using in vitro radioligand displacement assays with human embryonic kidney (HEK) 293 cells heterologously expressing the human monoamine transporters (hDAT, hSERT, or hNET).[4][7][8]

General Protocol:

  • Cell Culture and Membrane Preparation: HEK 293 cells stably transfected with the respective transporter cDNA are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation to isolate the fraction containing the transporters.

  • Radioligand Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for hDAT, [3H]citalopram for hSERT, or [3H]nisoxetine for hNET) and varying concentrations of the test compound (e.g., N-Isopropylpentedrone or other cathinones).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound at the transporter. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK 293 Cell Culture (Transfected with hDAT/hSERT/hNET) membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand, & Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis IC50/Ki Determination scintillation->data_analysis

Experimental workflow for a typical radioligand binding assay.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for cathinones involves the blockade of monoamine transporters.[2][3] By binding to these transporters, they prevent the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine, norepinephrine, and/or serotonin in the synapse, thereby enhancing neurotransmission and producing stimulant effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding Signal Transduction Signal Transduction receptor->Signal Transduction cathinone N-Isopropylpentedrone (or other cathinone) cathinone->dat Inhibition

Inhibition of dopamine reuptake by cathinones.

References

Comparative

In Vitro Metabolic Fate of N-Isopropylpentedrone: A Comparative Analysis with Structural Analogs

For Researchers, Scientists, and Drug Development Professionals The emergence of novel psychoactive substances (NPS) necessitates a thorough understanding of their metabolic pathways to aid in toxicological screening and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) necessitates a thorough understanding of their metabolic pathways to aid in toxicological screening and drug development. N-Isopropylpentedrone, a synthetic cathinone, is one such compound for which a detailed metabolic profile is crucial. While direct experimental data on the in vitro metabolism of N-Isopropylpentedrone remains limited in published literature, its metabolic fate can be reliably predicted by examining its close structural analogs, particularly N-ethylpentedrone (NEP).[1] This guide provides a comparative overview of the anticipated metabolic pathways of N-Isopropylpentedrone, supported by experimental data from related synthetic cathinones.

Predicted Metabolic Pathways of N-Isopropylpentedrone

The metabolism of N-Isopropylpentedrone is expected to proceed through Phase I and Phase II reactions, consistent with other synthetic cathinones.[1] Phase I reactions are anticipated to be the primary routes of biotransformation, involving N-dealkylation, carbonyl reduction, and hydroxylation.[1]

Phase I Reactions:
  • N-Deisopropylation: The removal of the isopropyl group from the nitrogen atom is a common metabolic pathway for N-substituted compounds.

  • Carbonyl Reduction: The β-keto group is expected to be reduced to a hydroxyl group, forming an alcohol metabolite.[1]

  • Hydroxylation: The addition of a hydroxyl group can occur on the aromatic ring or the alkyl side chain.[1]

  • Oxidative Deamination: Following N-deisopropylation, the resulting primary amine may undergo oxidative deamination.[1]

Phase II Reactions:

Phase II metabolism will likely involve the conjugation of Phase I metabolites with glucuronic acid or sulfate (B86663) to facilitate their excretion.

Below is a diagram illustrating the predicted metabolic pathways of N-Isopropylpentedrone.

parent N-Isopropylpentedrone n_dealkylation N-Deisopropylation parent->n_dealkylation carbonyl_reduction Carbonyl Reduction parent->carbonyl_reduction hydroxylation Hydroxylation parent->hydroxylation metabolite1 N-desisopropyl- pentedrone n_dealkylation->metabolite1 metabolite2 Dihydro-N- isopropylpentedrone carbonyl_reduction->metabolite2 metabolite3 Hydroxy-N- isopropylpentedrone hydroxylation->metabolite3 oxidative_deamination Oxidative Deamination metabolite1->oxidative_deamination phase_II Phase II Conjugation metabolite1->phase_II metabolite2->phase_II metabolite3->phase_II final_metabolite Further Metabolites oxidative_deamination->final_metabolite final_metabolite->phase_II excretion Excretion phase_II->excretion

Caption: Predicted Phase I and Phase II metabolic pathways of N-Isopropylpentedrone.

Comparative In Vitro Metabolism Data

The following tables summarize experimental data from in vitro metabolism studies of N-Isopropylpentedrone analogs, primarily N-ethylpentedrone (NEP), using various liver microsome models.

Table 1: Metabolic Stability of N-Ethylpentedrone (NEP) in Liver Microsomes [2][3][4]

SpeciesHalf-life (t½, min)In Vitro Intrinsic Clearance (Clint, in vitro, µL/min/mg)In Vivo Intrinsic Clearance (Clint, in vivo, mL/min/kg)
Human7703.63.7
Rat12.1229128
Mouse18714.858.3

Table 2: Major Phase I Metabolites of N-Ethylpentedrone (NEP) Identified in Human Liver Microsomes [2][3]

MetaboliteMetabolic ReactionRelative Abundance
M1N-dealkylationLow
M2Beta-ketone reductionMajor metabolite
M3/M4Aromatic hydroxylationNot extensively observed
M5-M8Aliphatic hydroxylationNot extensively observed

Experimental Protocols

A generalized experimental protocol for the in vitro metabolism of synthetic cathinones using human liver microsomes (HLM) is described below.

Materials:
  • Test compound (e.g., N-Isopropylpentedrone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

Procedure:
  • Incubation: The test compound is incubated with HLM in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

  • Reaction Termination: The reaction is stopped at each time point by adding ice-cold acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-HRMS Analysis: The samples are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the parent drug and its metabolites.

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

start Start incubation Incubate Test Compound with Human Liver Microsomes (37°C) start->incubation initiation Initiate Reaction with NADPH incubation->initiation sampling Collect Aliquots at Time Points initiation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-HRMS centrifugation->analysis end End analysis->end

Caption: A typical experimental workflow for in vitro metabolism studies.

Conclusion

While direct experimental data for N-Isopropylpentedrone is not yet available, the in vitro metabolism of its analogs, particularly N-ethylpentedrone, provides a strong basis for predicting its metabolic fate. The primary metabolic pathways are expected to be N-deisopropylation and carbonyl reduction. The significant interspecies differences observed in the metabolism of NEP highlight the importance of using human-derived in vitro systems for the most accurate prediction of human metabolism. Further studies are warranted to definitively characterize the metabolic profile of N-Isopropylpentedrone and to identify the specific cytochrome P450 enzymes involved in its biotransformation.

References

Validation

Distinguishing N-Isopropylpentedrone from Structurally Similar Compounds by Mass Spectrometry Fragmentation

A Comparative Guide for Researchers The rise of novel psychoactive substances (NPS) presents a significant challenge for forensic and research laboratories. Among these, synthetic cathinones, such as N-isopropylpentedron...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rise of novel psychoactive substances (NPS) presents a significant challenge for forensic and research laboratories. Among these, synthetic cathinones, such as N-isopropylpentedrone, are a prominent class of compounds that require accurate identification. Mass spectrometry (MS) is a powerful tool for the structural elucidation of these substances. This guide provides a comparative analysis of the MS fragmentation patterns of N-isopropylpentedrone and its structurally similar analogs, pentedrone (B609907) and N-ethylpentedrone, to aid in their differentiation.

Introduction to N-Isopropylpentedrone and its Analogs

N-Isopropylpentedrone, pentedrone, and N-ethylpentedrone are all N-alkylated derivatives of pentedrone, a synthetic cathinone. They share a common core structure but differ in the alkyl substituent on the nitrogen atom. This seemingly minor structural variation can lead to distinct fragmentation patterns in mass spectrometry, allowing for their individual identification.

Chemical Structures:

  • N-Isopropylpentedrone: 1-phenyl-2-(isopropylamino)pentan-1-one

  • Pentedrone: 2-(methylamino)-1-phenylpentan-1-one

  • N-Ethylpentedrone: 2-(ethylamino)-1-phenyl-1-pentanone

Comparative Mass Spectrometry Fragmentation Data

The following tables summarize the major fragment ions observed in the Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) analysis of pentedrone and N-ethylpentedrone. The fragmentation pattern for N-isopropylpentedrone can be inferred based on the established fragmentation pathways for N-alkylated cathinones.

Table 1: GC-EI-MS Fragmentation Data

Compound NameMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Proposed Structures
N-Isopropylpentedrone 219.32Predicted Fragments:100 (Base Peak) : [CH(CH₃)₂NH=CHCH₂CH₂CH₃]⁺ (Iminium ion), 105 : [C₆H₅CO]⁺ (Benzoyl ion), 77 : [C₆H₅]⁺ (Phenyl ion)
Pentedrone [1]191.2786 (Base Peak) : [CH₃NH=CHCH₂CH₂CH₃]⁺ (Iminium ion)[1], 105 : [C₆H₅CO]⁺ (Benzoyl ion)[2], 77 : [C₆H₅]⁺ (Phenyl ion)[2]
N-Ethylpentedrone [3]205.30100 (Base Peak) : [CH₃CH₂NH=CHCH₂CH₂CH₃]⁺ (Iminium ion)[3], 105 : [C₆H₅CO]⁺ (Benzoyl ion)[3], 77 : [C₆H₅]⁺ (Phenyl ion)[3]

Table 2: ESI-MS/MS Fragmentation Data of Protonated Molecules [M+H]⁺

Compound NamePrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z) and Proposed Neutral Losses
N-Isopropylpentedrone 220Predicted Fragments:202 : [M+H - H₂O]⁺, 177 : [M+H - C₃H₇N]⁺ (Loss of isopropylamine), 105 : [C₆H₅CO]⁺ (Benzoyl ion)
Pentedrone [2]192174 : [M+H - H₂O]⁺[2], 161 : [M+H - CH₃NH₂]⁺ (Loss of methylamine)[2], 105 : [C₆H₅CO]⁺ (Benzoyl ion)
N-Ethylpentedrone [3][4]206188 : [M+H - H₂O]⁺[4], 161 : [M+H - C₂H₅NH₂]⁺ (Loss of ethylamine), 146 : Further fragmentation, 105 : [C₆H₅CO]⁺ (Benzoyl ion)[4]

Experimental Protocols

The following are generalized experimental protocols for the analysis of N-alkylated cathinones by GC-MS and ESI-MS/MS. Specific parameters may need to be optimized for individual instruments.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 20:1. Injector temperature is typically set to 250 °C.

    • Column: A non-polar column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is commonly used.

    • Oven Program: An initial oven temperature of 80-100 °C is held for 1 minute, followed by a ramp of 15 °C/min to 280-300 °C, with a final hold for 2-5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Samples are dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation, to a concentration of approximately 1 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Collision Gas: Argon or nitrogen is used as the collision gas.

    • Collision Energy: The collision energy is optimized for each compound but typically ranges from 10 to 40 eV to induce fragmentation.

Fragmentation Pathways

The mass spectral fragmentation of N-alkylated pentedrones is primarily driven by cleavage alpha to the nitrogen atom and the carbonyl group. The following diagram illustrates the key fragmentation pathways for N-isopropylpentedrone, which can be generalized to its analogs.

Fragmentation_Pathways Figure 1. Key Fragmentation Pathways of N-Isopropylpentedrone cluster_main N-Isopropylpentedrone cluster_gcms GC-EI-MS Fragmentation cluster_esims ESI-MS/MS Fragmentation N-Isopropylpentedrone N-Isopropylpentedrone [M]⁺˙ m/z 219 Iminium_Ion Iminium Ion [C₇H₁₆N]⁺ m/z 100 (Base Peak) N-Isopropylpentedrone->Iminium_Ion α-cleavage Benzoyl_Ion Benzoyl Ion [C₇H₅O]⁺ m/z 105 N-Isopropylpentedrone->Benzoyl_Ion α-cleavage Phenyl_Ion Phenyl Ion [C₆H₅]⁺ m/z 77 Benzoyl_Ion->Phenyl_Ion - CO Protonated_Molecule Protonated Molecule [M+H]⁺ m/z 220 Loss_of_Water [M+H - H₂O]⁺ m/z 202 Protonated_Molecule->Loss_of_Water - H₂O Loss_of_Amine [M+H - C₃H₇N]⁺ m/z 177 Protonated_Molecule->Loss_of_Amine - Isopropylamine Benzoyl_Ion_ESI Benzoyl Ion [C₇H₅O]⁺ m/z 105 Protonated_Molecule->Benzoyl_Ion_ESI Cleavage

References

Comparative

Performance characteristics of different HPLC columns for N-Isopropylpentedrone separation

For Researchers, Scientists, and Drug Development Professionals The accurate separation and quantification of N-Isopropylpentedrone, a synthetic cathinone (B1664624), is a critical task in forensic science, clinical toxi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of N-Isopropylpentedrone, a synthetic cathinone (B1664624), is a critical task in forensic science, clinical toxicology, and pharmaceutical research. The choice of High-Performance Liquid Chromatography (HPLC) column is paramount in achieving reliable and reproducible results. This guide provides a comparative overview of the performance characteristics of different HPLC columns—C18, C8, Phenyl-Hexyl, and Chiral—for the separation of N-Isopropylpentedrone, supported by available experimental data and established chromatographic principles.

Performance Characteristics at a Glance

The selection of an appropriate HPLC column chemistry is dictated by the specific analytical goal, whether it is for routine quantification, impurity profiling, or chiral separation. The following table summarizes the key performance characteristics of different column types for N-Isopropylpentedrone analysis based on typical chromatographic behavior.

Column TypeStationary Phase ChemistryPrimary Interaction MechanismExpected Retention of N-IsopropylpentedroneSelectivity AdvantagesPotential Challenges
C18 OctadecylsilaneHydrophobicModerate to StrongGood general-purpose retention for non-polar to moderately polar compounds.May have limited selectivity for structurally similar compounds.
C8 OctylsilaneHydrophobicWeaker than C18Shorter analysis times compared to C18; may offer different selectivity for some compounds.Reduced retention for polar compounds.
Phenyl-Hexyl Phenyl-HexylsilaneHydrophobic & π-π InteractionsModerate to StrongEnhanced selectivity for aromatic compounds like N-Isopropylpentedrone due to π-π interactions.[1][2]Mobile phase composition can significantly impact selectivity.
Chiral e.g., Polysaccharide-basedChiral RecognitionVariesEssential for the separation of N-Isopropylpentedrone's enantiomers.[3][4][5]More complex method development; may not be necessary for achiral analysis.

Detailed Column Performance and Experimental Protocols

C18 Columns: The Workhorse for Routine Analysis

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their broad applicability and robust performance. They provide excellent retention for a wide range of compounds, including synthetic cathinones.

Experimental Protocol (Based on a method for a structurally similar compound, Mephedrone):

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724) : Buffer solution (50:50, v/v)

  • Flow Rate: 0.500 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 265 nm

  • Expected Retention Time for Mephedrone: 5.158 minutes.[6] Given the structural similarity, a comparable retention time can be expected for N-Isopropylpentedrone under similar conditions.

C8 Columns: For Faster Analysis

General Experimental Considerations:

  • A similar mobile phase composition to that used for C18 columns can be employed as a starting point.

  • The percentage of the organic modifier (e.g., acetonitrile or methanol) may need to be decreased to achieve sufficient retention.

  • C8 columns can offer different selectivity profiles compared to C18, which may be beneficial in resolving co-eluting impurities.

Phenyl-Hexyl Columns: Enhanced Selectivity for Aromatic Analytes

Phenyl-Hexyl columns offer a unique selectivity profile due to the presence of a phenyl group in the stationary phase. This allows for π-π interactions with aromatic analytes like N-Isopropylpentedrone, in addition to hydrophobic interactions.[1][2] This alternative selectivity can be particularly useful for separating isomers or closely related compounds that are difficult to resolve on traditional alkyl-chain phases.

Experimental Protocol (General approach for aromatic compounds):

  • Column: Phenyl-Hexyl, e.g., 100 mm x 2.1 mm, 2.7 µm particle size

  • Mobile Phase A: Water with 10 mM Difluoroacetic Acid (DFA)

  • Mobile Phase B: Acetonitrile with 10 mM DFA

  • Gradient: A linear gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 220 nm

  • Expected Performance: Phenyl-Hexyl columns are known to provide different elution orders and improved resolution for aromatic compounds compared to C18 phases.[1][2] The retention and selectivity can be further manipulated by changing the organic modifier (e.g., using methanol (B129727) instead of acetonitrile).

Chiral Columns: For Enantiomeric Separation

N-Isopropylpentedrone possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). These enantiomers may exhibit different pharmacological and toxicological properties. Therefore, their separation and individual quantification are often necessary. This can only be achieved using a chiral stationary phase (CSP). Polysaccharide-based chiral columns are commonly used for the separation of cathinone derivatives.

Experimental Protocol (General approach for chiral separation of cathinones):

  • Column: Polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives)

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an additive like diethylamine (B46881) (for basic compounds) to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection.

  • Expected Performance: A successful chiral method will show baseline separation of the two enantiomers, allowing for their individual quantification. The resolution of enantiomers is highly dependent on the specific chiral stationary phase and the mobile phase composition.[7]

Visualizing the HPLC Workflow

To understand the practical application of these columns, it is helpful to visualize the general experimental workflow of an HPLC analysis.

HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC System cluster_Analysis Data Analysis Sample Sample Preparation (e.g., Extraction, Dilution) Injector Injector Sample->Injector Inject Sample MobilePhase Mobile Phase Preparation (e.g., Buffering, Degassing) Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column (C18, C8, Phenyl-Hexyl, or Chiral) Injector->Column Detector Detector (e.g., UV-Vis) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Integration Peak Integration & Quantification DataSystem->Integration Report Report Generation Integration->Report

Caption: General workflow for HPLC analysis of N-Isopropylpentedrone.

Conclusion

The selection of an HPLC column for the analysis of N-Isopropylpentedrone is a critical decision that depends on the specific analytical objective.

  • C18 columns are a robust and reliable choice for general-purpose quantification.

  • C8 columns can provide faster analysis times, which is beneficial for high-throughput screening.

  • Phenyl-Hexyl columns offer an alternative selectivity that can be crucial for resolving complex mixtures and isomers.

  • Chiral columns are indispensable for the separation and quantification of N-Isopropylpentedrone's individual enantiomers, which is essential for comprehensive pharmacological and toxicological studies.

Researchers should carefully consider the desired outcome of their analysis to select the most appropriate column, and method development should be performed to optimize the separation for the specific sample matrix and analytical requirements.

References

Validation

Inter-Laboratory Validation of a Quantitative Method for N-Isopropylpentedrone: A Comparative Guide

Disclaimer: As of late 2025, a specific, publicly available inter-laboratory validation study for the quantitative analysis of N-Isopropylpentedrone has not been identified. The following guide is a representative exampl...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, publicly available inter-laboratory validation study for the quantitative analysis of N-Isopropylpentedrone has not been identified. The following guide is a representative example based on established analytical method validation principles and data from studies on similar compounds. It is intended to provide a framework for such a study and should not be considered as a report of actual experimental results for N-Isopropylpentedrone.

This guide outlines a comparative framework for an inter-laboratory validation of a quantitative method for N-Isopropylpentedrone, a synthetic cathinone. The objective of such a study is to establish the reproducibility and reliability of an analytical method across multiple laboratories, ensuring that results are consistent and accurate regardless of where the analysis is performed. The hypothetical method described is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the quantification of novel psychoactive substances.[1][2]

Experimental Protocols

A detailed experimental protocol is crucial for ensuring consistency across participating laboratories. The following outlines a typical methodology for the quantification of N-Isopropylpentedrone in a biological matrix (e.g., urine).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract N-Isopropylpentedrone from the urine matrix and remove potential interferences.

  • Procedure:

    • To 1 mL of urine sample, add an internal standard (e.g., N-Isopropylpentedrone-d7).

    • Vortex the sample for 10 seconds.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic wash solution (e.g., 0.1 M HCl).

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of a basic organic solvent mixture (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • N-Isopropylpentedrone: Precursor ion > Quantifier ion; Precursor ion > Qualifier ion.

      • N-Isopropylpentedrone-d7 (Internal Standard): Precursor ion > Quantifier ion.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Method Validation Parameters

The method would be validated according to established guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

Data Presentation: Inter-Laboratory Comparison

The following tables present hypothetical data from a simulated inter-laboratory study involving three fictional laboratories.

Table 1: Linearity and Sensitivity

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Calibration Range (ng/mL) 1 - 5001 - 5001 - 500Consistent Range
Correlation Coefficient (r²) 0.99920.99950.9991r² ≥ 0.99
Limit of Detection (LOD) (ng/mL) 0.250.300.28S/N ≥ 3
Limit of Quantification (LOQ) (ng/mL) 1.01.01.0S/N ≥ 10, RSD ≤ 20%

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)LaboratoryMean Measured Concentration (ng/mL)Accuracy (% Bias)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Acceptance Criteria
Low (5) 14.9-2.04.55.8Bias: ±15%, RSD: ≤15%
25.2+4.03.85.1
34.8-4.05.16.2
Medium (50) 151.5+3.03.24.5Bias: ±15%, RSD: ≤15%
248.9-2.22.94.1
350.8+1.63.54.8
High (400) 1395.2-1.22.53.8Bias: ±15%, RSD: ≤15%
2408.8+2.22.13.5
3392.0-2.02.84.0

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation process.

G cluster_prep Method Development & Protocol Finalization cluster_labs Inter-Laboratory Execution cluster_analysis Data Analysis & Comparison Dev Method Development (Single Lab) Protocol Standardized Protocol Creation Dev->Protocol Materials Reference Material & QC Sample Preparation Protocol->Materials Lab1 Laboratory 1 Materials->Lab1 Distribution Lab2 Laboratory 2 Materials->Lab2 Distribution Lab3 Laboratory 3 Materials->Lab3 Distribution Collect Data Collection Lab1->Collect Lab2->Collect Lab3->Collect Stats Statistical Analysis Collect->Stats Report Final Validation Report Stats->Report

Caption: Workflow of an inter-laboratory validation study.

G cluster_validation Validation Parameters Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision Sensitivity LOD & LOQ Robustness Robustness Method Quantitative Method Method->Selectivity Method->Linearity Method->Accuracy Method->Precision Method->Sensitivity Method->Robustness

Caption: Key parameters for analytical method validation.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of N-Isopropylpentedrone: A Guide for Laboratory Professionals

For Immediate Release Researchers and laboratory personnel handling N-Isopropylpentedrone must adhere to strict disposal protocols to ensure safety and regulatory compliance. As a synthetic cathinone (B1664624) and resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling N-Isopropylpentedrone must adhere to strict disposal protocols to ensure safety and regulatory compliance. As a synthetic cathinone (B1664624) and research chemical, N-Isopropylpentedrone should be managed as a hazardous and potentially controlled substance. Improper disposal can pose significant risks to human health and the environment.

This guide provides essential, step-by-step procedures for the safe handling and disposal of N-Isopropylpentedrone, in line with general best practices for hazardous chemical waste management in a laboratory setting.

I. Personal Protective Equipment (PPE) and Initial Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Required PPE:

  • Safety Goggles or Face Shield: To protect from splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

All handling of N-Isopropylpentedrone waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.

II. Waste Collection and Labeling

Proper containment and labeling are critical for the safe accumulation and subsequent disposal of N-Isopropylpentedrone waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure lid for collecting all N-Isopropylpentedrone waste, including pure substance, solutions, and contaminated materials.

  • Labeling: The waste container must be immediately and clearly labeled as "Hazardous Waste."[1] The label must include the following information:

    • The full chemical name: "N-Isopropylpentedrone".

    • The Chemical Abstracts Service (CAS) number: 18296-65-6.[2]

    • A clear indication of the hazards (e.g., "Harmful," "Irritant," "Potential for Abuse").

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the specific laboratory or room number.

III. Waste Segregation and Storage

To prevent dangerous chemical reactions, N-Isopropylpentedrone waste must be segregated from other waste streams.

  • Segregation: Do not mix N-Isopropylpentedrone waste with incompatible materials. It should be stored as a separate waste stream.

  • Storage: The sealed and labeled waste container must be stored in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be under the control of laboratory personnel and situated away from general laboratory traffic to minimize the risk of spills or unauthorized access.

IV. Quantitative Limits for Hazardous Waste Accumulation

Laboratories are subject to regulatory limits on the amount of hazardous waste that can be stored in a satellite accumulation area. Adherence to these limits is mandatory.

ParameterLimitRegulatory Body/Guideline
Maximum Volume of Hazardous Waste 55 gallonsResource Conservation and Recovery Act (RCRA)
Maximum Volume of Acute Hazardous Waste 1 quartResource Conservation and Recovery Act (RCRA)
Maximum Storage Time in Laboratory 12 monthsEPA (for academic laboratories under Subpart K)[4]

Note: "Acute hazardous waste" refers to specific chemicals on the P-list as defined by the EPA. While N-Isopropylpentedrone is not explicitly listed, it is prudent to manage waste accumulation diligently to prevent exceeding general hazardous waste limits.

V. Arranging for Professional Disposal

N-Isopropylpentedrone waste must not be disposed of via standard laboratory drains or in the regular trash.[3][5][6] Evaporation of chemical waste is also illegal.[6]

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][5]

  • Complete Documentation: Fill out any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Professional Disposal Methods: Your EHS department will coordinate with licensed hazardous waste management companies for the final disposal, which typically involves high-temperature incineration or other approved chemical deactivation methods.[7]

VI. Decontamination and Disposal of Empty Containers

Empty containers that previously held N-Isopropylpentedrone must also be managed as hazardous waste unless they are properly decontaminated.

  • Triple Rinsing: An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent capable of removing the residue.[8] The resulting rinsate must be collected and disposed of as hazardous waste.[8]

  • Disposal of Decontaminated Containers: Once decontaminated, deface all chemical labels on the container and remove the cap before disposing of it as regular trash.[8]

VII. Spill and Exposure Procedures

In the event of a spill or personnel exposure, immediate action is required.

  • Spills: Small spills should be cleaned up immediately by trained laboratory personnel using an appropriate spill kit. All materials used for cleanup must be treated as hazardous waste. For significant spills, evacuate the area and contact your institution's EHS department immediately.[5]

  • Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water. Avoid abrading the skin.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-Isopropylpentedrone.

Start Begin N-Isopropylpentedrone Disposal Process PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Collect Collect Waste in a Designated, Compatible Container PPE->Collect Label Label Container as 'Hazardous Waste' with Full Details Collect->Label Segregate Segregate from Incompatible Waste Streams Label->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Check_Full Is Container Full or Ready for Disposal? Store->Check_Full Check_Full->Store No Contact_EHS Contact Institutional EHS for Waste Pickup Check_Full->Contact_EHS Yes Document Complete Required Disposal Manifests Contact_EHS->Document End Professional Disposal (Incineration/Deactivation) Document->End

Caption: Disposal workflow for N-Isopropylpentedrone.

References

Handling

Essential Safety and Operational Guide for Handling N-Isopropylpentedrone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Isopropylpentedrone. Given the limited specific data available for this compoun...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Isopropylpentedrone. Given the limited specific data available for this compound, these recommendations are based on best practices for handling potent synthetic cathinones and other hazardous research chemicals.

Disclaimer: N-Isopropylpentedrone is a research chemical with limited toxicological data.[1] The information provided here is a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling occurs.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with N-Isopropylpentedrone and its structural similarity to other synthetic cathinones, a comprehensive PPE protocol is mandatory to prevent dermal absorption, inhalation, and accidental ingestion.[2][3]

Table 1: Recommended Personal Protective Equipment for Handling N-Isopropylpentedrone

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal exposure. Double-gloving allows for the safe removal of the outer glove in case of contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols. A face shield offers broader facial protection.
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher). For operations with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.Minimizes the risk of inhaling airborne particles or aerosols of the compound.
Lab Coat/Gown A disposable, fluid-resistant, and flame-retardant lab coat or gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan for Handling

A meticulous and well-documented operational plan is essential for ensuring the safety of all personnel.

2.1. Engineering Controls

  • Ventilation: All handling of N-Isopropylpentedrone powder should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

  • Containment: Use of a glove box is recommended for weighing and aliquoting the compound to provide an additional layer of containment.

2.2. Standard Operating Procedure for Handling

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

    • Prepare all necessary equipment (e.g., spatulas, weighing paper, vials) within the containment area.

    • Have a designated and clearly labeled waste container for N-Isopropylpentedrone contaminated materials.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Carefully transfer the desired amount of N-Isopropylpentedrone using appropriate tools to minimize dust generation.

    • Clean all equipment and surfaces that have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • After handling, carefully doff PPE in the correct order to avoid self-contamination.

  • Storage:

    • Store N-Isopropylpentedrone in a clearly labeled, sealed container.

    • Keep the container in a secure, ventilated, and access-controlled location.[2][4]

    • Store away from incompatible materials.[4]

Disposal Plan

Proper disposal of N-Isopropylpentedrone and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation

  • All disposable items that have come into contact with N-Isopropylpentedrone (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste.

  • These materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

3.2. Disposal Method

  • Disposal of N-Isopropylpentedrone should be carried out through a licensed hazardous waste disposal company.

  • Do not dispose of N-Isopropylpentedrone down the drain or in regular trash.

  • Follow all local, state, and federal regulations for the disposal of controlled substances or research chemicals.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Protocol

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Restrict access. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent.

Experimental Protocols and Data

Currently, there is a lack of published, peer-reviewed experimental protocols and quantitative toxicological data specifically for N-Isopropylpentedrone. Researchers should exercise extreme caution and may consider data from structurally similar synthetic cathinones as a preliminary guide for risk assessment, while acknowledging the potential for different pharmacological and toxicological profiles. The known adverse effects of synthetic cathinones include increased heart rate, anxiety, paranoia, psychosis, and in some cases, life-threatening complications.[1][5][6][7]

Visualization of Emergency Spill Workflow

The following diagram illustrates the logical workflow for responding to a spill of N-Isopropylpentedrone.

Spill_Response_Workflow cluster_0 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for N-Isopropylpentedrone Spill Response.

References

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